3-(3-Ethylphenoxy)propan-1-OL
Description
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Structure
3D Structure
Properties
CAS No. |
939381-29-0 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-(3-ethylphenoxy)propan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h3,5-6,9,12H,2,4,7-8H2,1H3 |
InChI Key |
VPAIRMMAQDLQLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCCO |
Origin of Product |
United States |
Foundational & Exploratory
3-(3-Ethylphenoxy)propan-1-OL chemical structure and properties
Chemical Class: Alkylphenoxy Alkanol | Role: Pharmaceutical Intermediate & Linker Scaffold[1]
Executive Summary & Chemical Identity
3-(3-Ethylphenoxy)propan-1-ol is a bifunctional organic building block characterized by a lipophilic 3-ethylphenyl ether tail and a hydrophilic primary alcohol head.[1] In drug discovery, this motif serves as a critical "linker" scaffold, allowing medicinal chemists to modulate the physicochemical properties (LogP, tPSA) of a drug candidate while maintaining a precise spatial distance between pharmacophores.
Unlike commodity solvents, this molecule is typically synthesized de novo or sourced as a high-purity intermediate for the development of PPAR agonists, antihistamines, or PROTAC (Proteolysis Targeting Chimera) linkers.[1]
Structural Analysis[1]
-
IUPAC Name: 3-(3-Ethylphenoxy)propan-1-ol[1]
-
Molecular Formula:
-
Molecular Weight: 180.25 g/mol
-
SMILES: CCc1cccc(OCCCO)c1
-
Key Functional Groups:
-
Phenol Ether: Stable under physiological pH; resistant to hydrolysis.[1]
-
Primary Alcohol: High reactivity for further derivatization (oxidation, esterification, halogenation).[1]
-
Ethyl Substitution (Meta): Increases lipophilicity and steric bulk compared to the unsubstituted phenoxypropanol, often used to fill hydrophobic pockets in receptor binding sites.
-
Physicochemical Profile
The following data aggregates calculated cheminformatics values and experimental analogs (e.g., 3-phenoxypropan-1-ol) to provide a reliable baseline for formulation.
| Property | Value / Description | Relevance to Drug Design |
| Appearance | Clear to pale yellow oil | Liquid handling required during synthesis.[1] |
| Boiling Point | ~265–270°C (Predicted @ 760 mmHg) | High boiling point; purification requires vacuum distillation.[1] |
| LogP (Predicted) | 2.8 ± 0.3 | Moderately lipophilic; good membrane permeability.[1] |
| H-Bond Donors | 1 (Alcohol -OH) | Critical for receptor interaction or solubility.[1] |
| H-Bond Acceptors | 2 (Ether -O-, Alcohol -OH) | Standard for Lipinski Rule of 5 compliance.[1] |
| Solubility | DMSO, Ethanol, DCM, Ethyl Acetate | Highly soluble in organic solvents; sparingly soluble in water. |
| pKa | ~16 (Alcohol proton) | Neutral at physiological pH (7.4).[1] |
Synthetic Pathways (Authoritative Protocols)
The synthesis of 3-(3-Ethylphenoxy)propan-1-ol is most reliably achieved via Williamson Ether Synthesis .[1] This nucleophilic substitution (
Method A: Williamson Ether Synthesis (Standard)
Reaction Logic: Deprotonation of 3-ethylphenol increases nucleophilicity, allowing attack on the alkyl halide (3-bromo-1-propanol).[1]
Reagents:
-
Substrate: 3-Ethylphenol (CAS 620-17-7)[1]
-
Electrophile: 3-Bromo-1-propanol (CAS 627-18-9) or 3-Chloro-1-propanol.[1]
-
Base: Potassium Carbonate (
) or Sodium Hydride ( ).[1] -
Solvent: Acetonitrile (
) or DMF.[1]
Step-by-Step Protocol:
-
Activation: Charge a round-bottom flask with 3-ethylphenol (1.0 eq) and anhydrous Acetonitrile. Add
(1.5 eq) and stir at room temperature for 30 minutes to facilitate phenoxide formation. -
Addition: Add 3-bromo-1-propanol (1.2 eq) dropwise. Note: Excess alkyl halide drives the reaction to completion.
-
Reflux: Heat the mixture to reflux (80–82°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS.[1]
-
Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in Ethyl Acetate; wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over
.[1] -
Isolation: Flash column chromatography (Silica gel; Gradient 0-30% EtOAc in Hexane).
Visualization: Synthetic Workflow
Figure 1: The SN2 reaction pathway utilizing a mild base (Potassium Carbonate) to couple the phenolic head to the alkyl chain.
Analytical Characterization
To validate the structure, the following spectral signatures must be confirmed.
| Technique | Expected Signature (Diagnostic Signals) |
| 1H NMR (CDCl3) | δ 7.2-6.7 (m, 4H): Aromatic protons (pattern specific to meta-substitution).δ 4.1 (t, 2H): |
| IR Spectroscopy | 3300-3400 cm⁻¹: Broad -OH stretch.1240 cm⁻¹: Strong C-O-C asymmetric stretch (Aryl ether).2960 cm⁻¹: Aliphatic C-H stretch.[1] |
| Mass Spectrometry | [M+H]+: 181.25 m/z.[M+Na]+: 203.24 m/z (Common adduct in ESI).[1] |
Applications in Drug Discovery
A. Linker Chemistry (PROTACs & Bioconjugates)
The 3-carbon chain (propyl) provides a specific spatial separation (~4–5 Å) between the aromatic anchor and the functional head.[1]
-
Utility: This molecule is converted into a tosylate or mesylate to react with amines on target ligands.[1]
-
Advantage: The meta-ethyl group adds lipophilicity without the metabolic instability of a para-methyl group (which is prone to rapid benzylic oxidation).[1]
B. Metabolic Stability & Derivatization
In metabolic assays (Liver Microsomes), the primary alcohol is the site of "Soft Spot" metabolism, rapidly oxidizing to the carboxylic acid (Phase I metabolism).
-
Strategy: If the alcohol is the desired pharmacophore, the ethyl group protects the ring from oxidation. If the alcohol is a handle, it is often capped (e.g., etherified) to prevent clearance.
Visualization: Metabolic Fate
Figure 2: Predicted metabolic pathways. The primary alcohol is a high-clearance handle, oxidizing to acid or undergoing direct glucuronidation.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact isomer may be sparse, it shares the hazard profile of Phenoxyethanol and Alkylphenols .
-
GHS Classification:
-
PPE Requirements: Nitrile gloves, safety goggles, and fume hood ventilation are mandatory.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Hyroscopic nature of the alcohol requires tight sealing.[1]
References
-
PubChem Database. 3-Phenoxypropan-1-ol (Parent Scaffold) Compound Summary.[1] National Center for Biotechnology Information.[1] Available at: [Link]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Williamson Ether Synthesis protocols).
-
Hansch, C., & Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology.[1] Wiley-Interscience, 1979.[1] (Source for Lipophilicity/LogP prediction logic).
Sources
An In-depth Technical Guide to 3-(3-Ethylphenoxy)propan-1-ol: Properties, Safety, and Handling Based on Structural Analogues
Abstract
This technical guide provides a comprehensive overview of 3-(3-Ethylphenoxy)propan-1-ol, a chemical compound for which direct and extensive public data is limited. Recognizing the need for a thorough understanding for research, drug development, and other scientific applications, this paper synthesizes critical information by leveraging data from structurally analogous compounds. The primary analogue referenced is 3-Phenoxy-1-propanol (PubChem CID: 80319), which shares a core chemical structure. This guide will cover the identification of the compound, its inferred physicochemical properties, and a detailed examination of its potential safety hazards and handling protocols. The methodologies and recommendations presented herein are grounded in established principles of chemical safety and are supported by data from reputable sources, ensuring a trustworthy and authoritative resource for professionals in the field.
Introduction and Compound Identification
3-(3-Ethylphenoxy)propan-1-ol is an aromatic ether and a primary alcohol. A direct search for a dedicated PubChem Compound ID (CID) for this specific molecule was inconclusive at the time of this writing. However, its chemical structure is closely related to 3-Phenoxy-1-propanol, which is well-documented.
PubChem CID of Primary Analogue: 80319[1]
To facilitate a clear understanding of the structural relationship, the following diagram illustrates the comparison between 3-(3-Ethylphenoxy)propan-1-ol and its primary analogue, 3-Phenoxy-1-propanol.
Caption: Structural relationship between the target compound and its primary analogue.
Due to the high degree of structural similarity, the safety and handling data for 3-Phenoxy-1-propanol provides a reliable foundation for inferring the properties and potential hazards of 3-(3-Ethylphenoxy)propan-1-ol.
Inferred Physicochemical Properties and Safety Data
The following table summarizes the key physicochemical properties and safety information extrapolated from structural analogues. This data is essential for risk assessment and the implementation of appropriate safety protocols in a laboratory or industrial setting.
| Property | Inferred Value/Information | Source Analogue(s) |
| Molecular Formula | C₁₁H₁₆O₂ | - |
| Molecular Weight | 180.24 g/mol | - |
| Appearance | Likely a clear, colorless liquid. | 3-Phenyl-1-propanol[2] |
| Boiling Point | Expected to be above 200°C. | 3-Phenyl-1-propanol (219-221°C)[2] |
| Flash Point | Likely combustible; estimated >100°C. | 3-Phenyl-1-propanol (109°C)[2] |
| Solubility | Likely soluble in organic solvents. | General property of similar compounds |
| Hazards | May cause skin and eye irritation. May cause respiratory tract irritation. | 3-Phenyl-1-propanol[2][3], 3,3-Diethoxy-1-propanol[4] |
Comprehensive Safety and Handling Protocols
Based on the available data for analogous compounds, a cautious approach to handling 3-(3-Ethylphenoxy)propan-1-ol is warranted. The following sections detail the recommended safety procedures.
Hazard Identification and GHS Classification
While a specific GHS classification for 3-(3-Ethylphenoxy)propan-1-ol is not available, based on its analogues, it can be anticipated to fall under the following hazard categories:
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[2].
-
After Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists[2][3].
-
After Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention[2][3].
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician[2].
Experimental Protocol: Safe Handling and Storage
The following step-by-step protocol should be followed to ensure the safe handling and storage of 3-(3-Ethylphenoxy)propan-1-ol.
1. Engineering Controls:
- Work in a well-ventilated area, preferably in a chemical fume hood[2][3][7].
- Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[2][3][7].
2. Personal Protective Equipment (PPE):
- Eye/Face Protection: Wear chemical safety goggles or a face shield[2][7][8].
- Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat[2][7][8].
- Respiratory Protection: If working outside of a fume hood or if vapors are expected to be generated, use a NIOSH-approved respirator with an organic vapor cartridge[7][8].
3. Handling Procedures:
- Avoid contact with skin, eyes, and clothing[2][3].
- Avoid breathing vapors or mist[2][3].
- Wash hands thoroughly after handling[2].
- Keep away from heat, sparks, and open flames[7][8].
- Ground all equipment containing the material to prevent static discharge[7].
4. Storage Conditions:
- Store in a tightly closed container in a cool, dry, and well-ventilated place[2][3][7][9].
- Store away from incompatible materials such as strong oxidizing agents[3].
The following diagram outlines the general workflow for the safe handling of 3-(3-Ethylphenoxy)propan-1-ol.
Caption: A workflow for the safe handling of 3-(3-Ethylphenoxy)propan-1-ol.
Spill and Disposal Procedures
-
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal[2]. Ensure adequate ventilation.
-
Waste Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. Do not allow the product to enter drains.
Toxicological and Ecotoxicological Profile
The toxicological properties of 3-(3-Ethylphenoxy)propan-1-ol have not been fully investigated. However, based on its structural similarity to other propanol derivatives, it is prudent to assume that it may have similar toxicological effects. For instance, 3-phenyl-1-propanol is considered harmful to aquatic life. Therefore, release into the environment should be avoided.
Conclusion
While direct data on 3-(3-Ethylphenoxy)propan-1-ol is scarce, a comprehensive understanding of its likely properties and the necessary safety precautions can be achieved by examining its structural analogues, primarily 3-Phenoxy-1-propanol. Researchers, scientists, and drug development professionals should handle this compound with the care afforded to chemicals known to cause skin, eye, and respiratory irritation. Adherence to the detailed handling, storage, and disposal protocols outlined in this guide is paramount to ensuring a safe working environment. As more data becomes available for this specific compound, these guidelines should be reviewed and updated accordingly.
References
- Apollo Scientific. (2023, June 29). 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.).
- Belsito, D., et al. (2011). Fragrance material review on 3-phenyl-1-propanol. Food and Chemical Toxicology, 49 Suppl 1, S114-9.
-
Lab Alley. (n.d.). How to Store Propanol. Retrieved from [Link]
- Sigma-Aldrich. (2026, January 20).
- Actylis Lab Solutions. (2010, June 10).
- Fisher Scientific. (2025, December 19).
- Sigma-Aldrich. (2014, March 28).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140135, 3,3-Diethoxy-1-propanol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6428843, 3-(3,4,5-Trimethoxyphenyl)Propan-1-Ol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12201040, 1-Propanol-3,3,3-d3. PubChem. Retrieved from [Link]
- Kim, H. Y., et al. (2020). Evaluation of 1-Propanol Toxicity in B6C3F1 Mice via Repeated Inhalation over 28 and 90 Days. Journal of toxicology, 2020, 8820923.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80319, 3-Phenoxy 1-propanol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29908, 3,3-Diphenylpropanol. PubChem. Retrieved from [Link]
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- 3. fishersci.com [fishersci.com]
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- 6. 3,3-Diphenylpropanol | C15H16O | CID 29908 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to 3-(3-Ethylphenoxy)propan-1-ol and 3-Phenoxypropanol: A Comparative Analysis for Research and Development
Executive Summary
In the landscape of chemical research and drug development, seemingly minor structural modifications to a molecule can precipitate profound shifts in its physicochemical properties, biological activity, and application potential. This technical guide provides an in-depth comparative analysis of 3-phenoxypropanol and its derivative, 3-(3-ethylphenoxy)propan-1-ol. While both molecules share the same aryloxypropanolamine backbone, the introduction of a single ethyl group at the meta-position of the phenyl ring instigates critical changes. This document elucidates these differences from a molecular, analytical, and applicative perspective. We will explore how the addition of this hydrophobic moiety is predicted to alter key parameters such as lipophilicity, boiling point, and solvent characteristics. Furthermore, this guide offers field-proven methodologies for the synthesis and analytical differentiation of these compounds, providing researchers and drug development professionals with the foundational knowledge required to strategically leverage these differences in their work. The core takeaway is that the ethyl substituent, while structurally simple, is a potent modulator of molecular behavior, with significant implications for structure-activity relationship (SAR) studies, formulation science, and the development of novel chemical entities.
Molecular Structure: The Foundational Difference
At their core, both molecules are ether alcohols, a class of compounds valued for their unique combination of hydrophilic (hydroxyl group) and hydrophobic (aromatic ring, ether linkage) characteristics. The fundamental distinction lies in the substitution on the phenyl ring.
-
3-Phenoxypropanol features an unsubstituted phenyl group attached to the propanol moiety via an ether linkage.
-
3-(3-Ethylphenoxy)propan-1-ol incorporates an ethyl (-CH₂CH₃) group at the third position (meta-position) of the phenyl ring.
This seemingly subtle addition is the primary driver of the differences in their properties and potential applications.
Caption: Chemical structures of 3-Phenoxypropanol and 3-(3-Ethylphenoxy)propan-1-ol.
Comparative Physicochemical Properties: A Data-Driven Overview
The ethyl group's impact is most quantitatively observed in the physicochemical properties of the two compounds. The addition of a C₂H₅ group increases the overall molecular weight and alters the intermolecular forces, which in turn affects properties like boiling point and solubility.
| Property | 3-Phenoxypropanol | 3-(3-Ethylphenoxy)propan-1-ol | Rationale for Difference |
| Molecular Formula | C₉H₁₂O₂[1][2][3] | C₁₁H₁₆O₂ | Addition of two carbon and four hydrogen atoms. |
| Molecular Weight | 152.19 g/mol [2][3] | 180.24 g/mol | Increased atomic composition from the ethyl group. |
| Boiling Point | ~220-250 °C[2][4] | Predicted: >250 °C | Increased molecular weight leads to stronger van der Waals forces, requiring more energy to enter the gas phase. |
| Density | ~1.04 - 1.06 g/cm³[2][4] | Predicted: ~1.02-1.04 g/cm³ | The addition of a less dense alkyl group may slightly decrease the overall density. |
| Water Solubility | Soluble / Miscible[1][2] | Predicted: Lower Solubility | The nonpolar ethyl group increases the molecule's overall hydrophobicity, reducing its affinity for polar solvents like water. |
| LogP (Octanol-Water Partition Coefficient) | ~1.6 (Predicted) | Predicted: >2.0 | A higher LogP value indicates greater lipophilicity, a direct consequence of the added alkyl chain. |
Note: Properties for 3-(3-Ethylphenoxy)propan-1-ol are predicted based on chemical principles due to the scarcity of published experimental data.
Synthesis Strategies: A Parallel Approach
The synthesis of these aryloxypropanols typically follows established nucleophilic substitution pathways. The choice of the starting phenolic compound is the critical differentiating step.
Causality of the Synthetic Pathway
The most common and industrially viable method is a variation of the Williamson ether synthesis. This involves the reaction of a phenoxide ion (a potent nucleophile) with a molecule containing a three-carbon chain and a leaving group, such as 3-chloro-1-propanol or an epoxide like propylene oxide.[1][5][6] The phenoxide is generated in situ by treating the corresponding phenol with a base (e.g., NaOH, KOH). The nucleophilic oxygen of the phenoxide then attacks the electrophilic carbon of the propylating agent, displacing the leaving group and forming the ether bond.
Caption: Parallel synthesis workflows for the target compounds.
Step-by-Step Laboratory Protocol (General)
This protocol outlines a self-validating system for synthesizing either compound by selecting the appropriate starting phenol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of the chosen phenol (phenol or 3-ethylphenol) in a suitable solvent like isopropanol.
-
Base Addition: Add 1.1 equivalents of a strong base (e.g., sodium hydroxide pellets) and stir until fully dissolved. The formation of the sodium phenoxide salt is an exothermic process.
-
Nucleophilic Substitution: Slowly add 1.2 equivalents of the alkylating agent (e.g., 3-chloro-1-propanol) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (typically 80-90 °C) for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting phenol.
-
Work-up: After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the aqueous layer with a water-immiscible organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the final product.
Implications for Drug Development and Research
The ethyl group is not merely an incidental addition; it is a strategic modification that can profoundly influence a molecule's biological interactions and suitability for various applications.
-
Structure-Activity Relationship (SAR): In drug discovery, the ethyl group can serve as a probe for exploring hydrophobic pockets within a biological target's binding site. If a receptor or enzyme has a nonpolar region, the ethyl group can establish favorable van der Waals interactions, potentially increasing binding affinity and, consequently, potency. Conversely, it could introduce steric hindrance, preventing optimal binding.
-
Pharmacokinetics (ADME):
-
Absorption: The increased lipophilicity of 3-(3-ethylphenoxy)propan-1-ol is predicted to enhance its ability to cross lipid-rich biological membranes, such as the intestinal wall or the blood-brain barrier. This could improve oral bioavailability or CNS penetration.
-
Metabolism: The ethyl group provides a new site for metabolic enzymes, particularly Cytochrome P450s, to act upon. This could lead to faster metabolic clearance via hydroxylation of the ethyl group, potentially shortening the compound's half-life.
-
-
Formulation Science: 3-Phenoxypropanol is used as a solvent and preservative in cosmetics and some pharmaceutical formulations.[2] The lower predicted water solubility and increased lipophilicity of the ethyl-substituted analogue would make it more suitable for oil-based or emulsion formulations and less suitable for purely aqueous systems. It could also function as a more effective coalescing agent for certain polymers.[7]
Experimental Protocol: Analytical Differentiation by HPLC
Distinguishing between these two closely related compounds in a mixture requires a robust analytical method. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the ideal technique, as it separates compounds based on their hydrophobicity.
Principle of Separation
In RP-HPLC, the stationary phase is nonpolar (e.g., C18 silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile). Compounds elute based on their relative affinity for the two phases. The more nonpolar (lipophilic) a compound is, the more strongly it will interact with the stationary phase, and the longer it will take to elute from the column. Therefore, we can confidently predict that 3-(3-ethylphenoxy)propan-1-ol will have a longer retention time than 3-phenoxypropanol . This predictable elution order forms the basis of this self-validating protocol.
Caption: Workflow for analytical differentiation using RP-HPLC.
Detailed Methodology
-
Standard & Sample Preparation:
-
Prepare 1 mg/mL stock solutions of pure 3-phenoxypropanol and 3-(3-ethylphenoxy)propan-1-ol standards in methanol.
-
Prepare a mixed standard by combining equal volumes of the two stock solutions.
-
Dissolve the unknown sample in methanol to an approximate concentration of 1 mg/mL. Filter all solutions through a 0.45 µm syringe filter before use.
-
-
HPLC Instrumentation & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Linear ramp from 30% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis at 270 nm (captures the phenyl ring absorbance).
-
Injection Volume: 10 µL.
-
-
Procedure & Data Analysis:
-
Inject the individual standards first to determine their unique retention times (tR).
-
Inject the mixed standard to confirm baseline separation.
-
Inject the unknown sample.
-
Identify the peaks in the unknown sample by comparing their retention times to those of the standards. The earlier peak will be 3-phenoxypropanol, and the later peak will be 3-(3-ethylphenoxy)propan-1-ol.
-
Conclusion
The distinction between 3-phenoxypropanol and 3-(3-ethylphenoxy)propan-1-ol is a compelling example of how a discrete structural modification—the addition of a meta-ethyl group—translates into a cascade of predictable physicochemical and analytical differences. For researchers, scientists, and drug development professionals, understanding these nuances is paramount. The ethyl group enhances lipophilicity, which has direct and significant consequences for a compound's pharmacokinetic profile, its utility in different formulations, and its potential for targeted biological interactions. The analytical methods detailed herein provide a robust framework for distinguishing and quantifying these compounds, ensuring purity and enabling precise characterization. Ultimately, by appreciating the profound impact of this simple alkyl substituent, researchers can make more informed decisions in the design, synthesis, and application of novel chemical entities.
References
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- PHENOXYPROPANOL - Ataman Kimya. (n.d.). Ataman Kimya.
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- High-selectivity synthesis method of propylene glycol phenyl ether - Google Patents. (2021). Google Patents.
- 3-Phenoxy-1-propanol - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Phenoxy Propanol: Properties, Applications, and Industry Insights. (n.d.).
-
3-Phenoxy 1-propanol | C9H12O2 | CID 80319 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 8, 2024, from [Link]
- PHENOXYPROPANOL (Propylene glycol phenyl ether). (n.d.).
- Phenoxy Propanol- Manufacturers & Suppliers - Tristar Intermediates. (n.d.). Tristar Intermediates.
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An In-depth Technical Guide to 3-(3-Ethylphenoxy)propan-1-ol: A Potential Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Case for 3-(3-Ethylphenoxy)propan-1-ol
In the landscape of pharmaceutical development, the identification of novel molecular scaffolds and versatile intermediates is paramount. 3-(3-Ethylphenoxy)propan-1-ol, a molecule featuring a phenoxypropanol core, represents a compelling, albeit underexplored, platform for the synthesis of new chemical entities. The phenoxypropanol motif is a well-established pharmacophore present in numerous beta-blockers and other therapeutic agents. The addition of an ethyl group on the phenyl ring offers a subtle yet significant modification that can influence lipophilicity, metabolic stability, and target engagement.
This guide posits that while direct evidence of its use as a commercial pharmaceutical intermediate is scarce, the chemical logic and the precedence set by its structural analogs, such as 3-(3-phenoxyphenyl)propan-1-ol and 3-phenyl-1-propanol, strongly support its potential as a valuable building block in drug discovery programs targeting a range of therapeutic areas, including neurological and inflammatory disorders[1][2].
Synthetic Rationale and Protocol
The synthesis of 3-(3-Ethylphenoxy)propan-1-ol can be efficiently achieved through a Williamson ether synthesis, a robust and well-characterized reaction in organic chemistry. This method provides a high yield and a straightforward purification process.
Proposed Synthetic Pathway
The reaction proceeds by the deprotonation of 3-ethylphenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a 3-carbon electrophile bearing a leaving group.
Caption: Williamson ether synthesis of 3-(3-Ethylphenoxy)propan-1-ol.
Detailed Experimental Protocol
Objective: To synthesize 3-(3-Ethylphenoxy)propan-1-ol from 3-ethylphenol and 3-bromo-1-propanol.
Materials:
-
3-Ethylphenol (1.0 eq)
-
3-Bromo-1-propanol (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous THF.
-
Phenol Addition: 3-Ethylphenol is dissolved in the THF.
-
Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride is added portion-wise to the stirred solution. The reaction is allowed to stir at 0 °C for 30 minutes, during which hydrogen gas evolution is observed.
-
Nucleophilic Substitution: 3-Bromo-1-propanol is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 3-(3-Ethylphenoxy)propan-1-ol.
Physicochemical and Predicted Biological Properties
| Property | Predicted Value/Information | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₆O₂ | Defines the elemental composition. |
| Molecular Weight | 180.24 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (Lipophilicity) | ~2.5 - 3.0 | Indicates good membrane permeability. The ethyl group increases lipophilicity over the unsubstituted analog. |
| Hydrogen Bond Donors | 1 (the hydroxyl group) | Important for target binding and solubility. |
| Hydrogen Bond Acceptors | 2 (the ether and hydroxyl oxygens) | Important for target binding and solubility. |
| Reactivity | The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or can be further derivatized. | Provides a handle for further chemical modification to create a library of related compounds. |
Potential as a Pharmaceutical Intermediate: A Structural Analysis
The value of 3-(3-Ethylphenoxy)propan-1-ol as a potential pharmaceutical intermediate stems from its combination of three key structural features: the aromatic ring , the ether linkage , and the primary alcohol .
Caption: Key structural features of 3-(3-Ethylphenoxy)propan-1-ol.
The primary alcohol is a particularly versatile functional group. It can be readily converted into a variety of other functionalities, making 3-(3-Ethylphenoxy)propan-1-ol a strategic starting point for creating a diverse library of compounds. For instance, amination of the propanol moiety is a common strategy in the synthesis of many neurologically active agents.
Prospective Therapeutic Applications and Mechanistic Rationale
Given that structurally related phenoxypropanol derivatives are used to synthesize compounds targeting neurological and inflammatory pathways, it is logical to hypothesize that 3-(3-Ethylphenoxy)propan-1-ol could serve as an intermediate for drugs in these areas[1].
Neurological Disorders
Many centrally acting drugs feature a phenoxypropylamine scaffold. The synthesis of such compounds from 3-(3-Ethylphenoxy)propan-1-ol would be a straightforward multi-step process.
Caption: A potential synthetic route to neurologically active agents.
These derivatives could potentially modulate neurotransmitter systems by acting on receptors or transporters. The ethyl group could enhance binding affinity or selectivity for specific targets within the central nervous system.
Inflammatory Conditions
Phenolic compounds are known to possess antioxidant and anti-inflammatory properties. Derivatives of 3-(3-Ethylphenoxy)propan-1-ol could be investigated as inhibitors of key inflammatory mediators, such as cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. The ether linkage provides stability, while the overall structure could be optimized for potent and selective inhibition.
Conclusion
3-(3-Ethylphenoxy)propan-1-ol stands as a molecule of high potential in the realm of pharmaceutical intermediates. While it may not yet be a household name in specific, large-scale drug manufacturing processes, its structural analogy to established pharmacophores, its straightforward and scalable synthesis, and the versatility of its primary alcohol functionality make it a prime candidate for exploration in future drug discovery and development programs. Researchers and scientists are encouraged to consider this compound as a valuable building block for generating novel chemical entities with the potential to address unmet medical needs, particularly in the areas of neurology and inflammation.
References
-
MySkinRecipes. (n.d.). 3-(3-phenoxyphenyl)propan-1-ol. Retrieved from [Link]
-
ODOWELL. (n.d.). 3-Phenyl-1-Propanol manufacturers and suppliers in China. Retrieved from [Link]
-
Tristar Intermediates. (n.d.). Phenoxy Propanol- Manufacturers & Suppliers. Retrieved from [Link]
Sources
The Evolving Landscape of Alkylphenoxy Propanol Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Beta-Blockade
For decades, the alkylphenoxy propanol scaffold has been a cornerstone in cardiovascular medicine, most notably as the structural foundation for a multitude of β-adrenergic receptor antagonists (beta-blockers). The archetypal aryloxypropanolamine structure, characterized by an aromatic ring linked through an ether and a propanolamine side chain, has proven to be a remarkably versatile pharmacophore.[1] However, recent advancements in medicinal chemistry have unveiled a broader therapeutic potential for these derivatives, extending far beyond their traditional role in managing hypertension and cardiac arrhythmias. This guide provides an in-depth exploration of the synthesis, multifaceted pharmacological activities, and structure-activity relationships (SAR) of alkylphenoxy propanol derivatives, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into the established applications in cardiovascular medicine and illuminate the emerging frontiers in antimicrobial and anticancer research, providing both foundational knowledge and field-proven insights.
I. Core Synthesis Strategies: Building the Alkylphenoxy Propanol Scaffold
The synthesis of alkylphenoxy propanol derivatives, particularly the aryloxypropanolamines, is a well-established yet adaptable process. The most prevalent and efficient method involves a two-step sequence commencing with the reaction of a substituted phenol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with a suitable amine.[2][3] This modular approach allows for extensive structural diversification, enabling the systematic exploration of the chemical space to optimize pharmacological activity.
General Synthetic Workflow
The fundamental synthetic route can be dissected into two key transformations:
-
Formation of the Glycidyl Ether Intermediate: A substituted phenol is treated with epichlorohydrin in the presence of a base, such as potassium carbonate or sodium hydroxide.[4][5] This reaction proceeds via a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile, displacing the chloride from epichlorohydrin to form the corresponding glycidyl ether.
-
Epoxide Ring-Opening: The glycidyl ether intermediate is subsequently reacted with a primary or secondary amine to yield the desired alkylphenoxy propanol derivative.[6] The amine attacks the terminal carbon of the epoxide, leading to the formation of a secondary alcohol and the introduction of the amino side chain.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cell lines ic50: Topics by Science.gov [science.gov]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
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- 6. lines ic50 values: Topics by Science.gov [science.gov]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 3-(3-Ethylphenoxy)propan-1-ol
Abstract: This document provides a comprehensive, field-proven guide for the synthesis of 3-(3-Ethylphenoxy)propan-1-ol from 3-ethylphenol. The core of this process is the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety information, and characterization guidelines. The causality behind experimental choices is explained to empower the user with a deeper understanding of the reaction dynamics, ensuring reproducibility and success.
Scientific Foundation: The Williamson Ether Synthesis
The synthesis of 3-(3-Ethylphenoxy)propan-1-ol is achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The fundamental principle involves the deprotonation of an alcohol—in this case, the weakly acidic phenol—to form a potent nucleophile, which subsequently attacks an electrophilic alkyl halide.
Reaction Scheme:

Mechanistic Pillars:
-
Deprotonation: 3-Ethylphenol, while acidic, requires a sufficiently strong base to generate the corresponding 3-ethylphenoxide ion. The choice of base is critical; sodium hydroxide (NaOH) is effective and economical. The phenoxide is a significantly stronger nucleophile than the parent phenol due to the negatively charged oxygen atom, which possesses a high-density electron pair ready for donation.
-
Nucleophilic Attack (SN2): The generated 3-ethylphenoxide attacks the carbon atom bearing the halogen (in our case, chlorine) in 3-chloro-1-propanol. This is a concerted, single-step process where the C-O bond forms simultaneously as the C-Cl bond breaks.[2][4] For this SN2 reaction to be efficient, the electrophilic carbon should be sterically unhindered, making primary alkyl halides like 3-chloro-1-propanol ideal substrates.[3]
Logical Workflow of the Synthesis
The following diagram outlines the logical progression of the experimental procedure, from initial setup to the final, purified product.
Caption: A top-down flowchart illustrating the key stages of the synthesis protocol.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to these steps, coupled with careful observation, will lead to a successful synthesis.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 3-Ethylphenol | 620-17-7 | 122.17 | 10.0 g | 1.0 | Purity ≥98%. A clear brown liquid.[5] |
| 3-Chloro-1-propanol | 627-30-5 | 94.54 | 8.5 g | 1.1 | Purity ≥98%. A colorless liquid.[6] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 3.6 g | 1.1 | Pellets or beads. |
| Ethanol (200 Proof) | 64-17-5 | 46.07 | 150 mL | - | Anhydrous, as solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~300 mL | - | For extraction. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | ~300 mL | - | For work-up. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~20 g | - | For drying. |
| Silica Gel | 7631-86-9 | 60.08 | As needed | - | For column chromatography (230-400 mesh). |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Safety Precautions: A Non-Negotiable Prerequisite
-
3-Ethylphenol: Harmful if swallowed or in contact with skin.[7] Causes skin irritation and serious eye damage.[8][9]
-
3-Chloro-1-propanol: Toxic if ingested or inhaled.[10] Causes skin, eye, and respiratory irritation.[6][11]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
General Handling: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles, must be worn at all times.
Step-by-Step Synthesis Procedure
Step 1: Formation of the Sodium 3-Ethylphenoxide
-
Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is dry.
-
In the flask, dissolve 10.0 g (81.8 mmol) of 3-ethylphenol and 3.6 g (90.0 mmol, 1.1 eq) of sodium hydroxide in 150 mL of anhydrous ethanol.
-
Heat the mixture to a gentle reflux (approx. 78-80°C) with stirring. Continue heating for 1 hour to ensure the complete formation of the sodium 3-ethylphenoxide salt. The solution may become slightly cloudy.
Step 2: Alkylation (SN2 Reaction)
-
While maintaining reflux, add 8.5 g (90.0 mmol, 1.1 eq) of 3-chloro-1-propanol dropwise to the reaction mixture over 20-30 minutes using a dropping funnel.
-
Causality Note: A slight excess of the alkylating agent is used to drive the reaction to completion and consume all of the valuable phenoxide. Dropwise addition helps to control any potential exotherm.
-
-
After the addition is complete, continue to reflux the mixture for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 3-ethylphenol spot indicates reaction completion.
Step 3: Work-up and Product Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Remove the bulk of the ethanol solvent using a rotary evaporator.
-
To the resulting residue, add 100 mL of deionized water. The product will likely be an oil.
-
Transfer the mixture to a 500 mL separatory funnel and extract the aqueous layer three times with 100 mL portions of ethyl acetate (3 x 100 mL).
-
Causality Note: Ethyl acetate is used as it is immiscible with water and has a high affinity for the organic product. Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
-
Combine the organic extracts and wash sequentially with 50 mL of 1 M NaOH solution (to remove any unreacted 3-ethylphenol), followed by 50 mL of water, and finally 50 mL of brine.
-
Causality Note: The basic wash deprotonates residual phenol, making it water-soluble and easily removed. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.
-
-
Dry the resulting organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a pale yellow or brown oil.
Step 4: Purification
-
The crude product should be purified by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude oil onto the column (pre-adsorbing on a small amount of silica is recommended).
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc). Collect fractions and monitor by TLC.
-
Combine the pure fractions containing the product and remove the solvent via rotary evaporation to yield 3-(3-Ethylphenoxy)propan-1-ol as a pure, colorless to pale yellow oil. A typical yield is in the range of 75-85%.
Product Characterization
To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:
-
¹H NMR (Proton NMR): Expect characteristic signals for the aromatic protons (around 6.7-7.2 ppm), the methylene protons of the ethyl group (quartet ~2.6 ppm) and the methyl protons (triplet ~1.2 ppm). The propanol chain will show three distinct methylene signals: Ar-O-CH₂ - (~4.0 ppm), -CH₂-CH₂ -CH₂-OH (~2.0 ppm), and -CH₂-CH₂ -OH (~3.8 ppm). A broad singlet for the hydroxyl proton will also be present.
-
IR (Infrared) Spectroscopy: Look for the disappearance of the broad phenolic O-H stretch (around 3200-3600 cm⁻¹) from the starting material. Key signals for the product will include a C-O-C ether stretch (~1240 cm⁻¹), an aliphatic C-H stretch (~2850-3000 cm⁻¹), and a broad O-H stretch from the primary alcohol (~3300-3400 cm⁻¹).
References
- Vertex AI Search. (2026).
-
Wikipedia. (2026). 3-Ethylphenol. [Link]
-
BYJU'S. (2026). Williamson Ether Synthesis reaction. [Link]
-
Physics Wallah. (2026). Reaction Mechanism of Williamson's synthesis. [Link]
-
Master Organic Chemistry. (2024). The Williamson Ether Synthesis. [Link]
-
Wikipedia. (2026). Williamson ether synthesis. [Link]
-
PubChem - NIH. (2026). 3-Chloro-1-propanol | C3H7ClO | CID 12313. [Link]
-
PubChem - NIH. (2026). 3-Ethylphenol | C8H10O | CID 12101. [Link]
-
The Good Scents Company. (2026). 3-ethyl phenol, 620-17-7. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 5. nbinno.com [nbinno.com]
- 6. 3-Chloro-1-propanol | C3H7ClO | CID 12313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Ethylphenol | C8H10O | CID 12101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. 3-ethyl phenol, 620-17-7 [thegoodscentscompany.com]
- 10. 3-CHLOROPROPANOL-1 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
Using 3-(3-Ethylphenoxy)propan-1-OL as a pharmaceutical linker
Part 1: Executive Summary & Rationale
3-(3-Ethylphenoxy)propan-1-ol represents a specialized class of aryloxyalkyl linker intermediates used in the design of heterobifunctional molecules (e.g., PROTACs, molecular glues, and fragment-based drug conjugates).[1] Unlike simple polyethylene glycol (PEG) or linear alkyl linkers, the incorporation of an ethyl-substituted phenoxy moiety provides distinct advantages in "Linkerology" :
-
Lipophilic Tuning (LogP Modulation): The 3-ethylphenyl group introduces a defined hydrophobic volume, useful for masking polar surface area or engaging specific hydrophobic pockets on the target protein surface (co-operativity).[1]
-
Conformational Restriction: The aromatic ring reduces the entropic penalty of binding compared to flexible PEG chains, potentially improving the thermodynamics of ternary complex formation.[1]
-
Metabolic Stability: The aryl-ether bond is generally more stable against oxidative metabolism than benzylic ethers or simple alkyl chains.[1]
This guide provides a validated protocol for the synthesis, quality control, and functional activation of this linker for downstream conjugation.
Part 2: Chemical Profile & Safety
| Property | Data | Notes |
| IUPAC Name | 3-(3-Ethylphenoxy)propan-1-ol | |
| Molecular Formula | C₁₁H₁₆O₂ | |
| Molecular Weight | 180.24 g/mol | |
| Predicted LogP | ~2.8 - 3.1 | Moderately lipophilic; good membrane permeability.[1] |
| Reactive Handle | Primary Alcohol (-OH) | Amenable to oxidation, halogenation, or sulfonylation.[1] |
| Storage | 2-8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic; protect from moisture.[1] |
Part 3: Synthesis Protocol (Self-Validating)
Objective: Synthesize high-purity 3-(3-Ethylphenoxy)propan-1-ol from 3-ethylphenol and 3-bromo-1-propanol via Williamson Ether Synthesis.
Reagents:
-
3-Ethylphenol (1.0 equiv)[1]
-
3-Bromo-1-propanol (1.2 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)
-
Potassium Iodide (KI) (0.1 equiv, catalyst)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation:
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flush with Nitrogen (N₂) for 15 minutes.
-
-
Reaction Setup:
-
Charge the flask with 3-Ethylphenol (e.g., 10 mmol, 1.22 g) dissolved in anhydrous MeCN (50 mL).[1]
-
Add K₂CO₃ (20 mmol, 2.76 g) in one portion. The suspension may turn slightly yellow.[1]
-
Add KI (1 mmol, 166 mg) to catalyze the Finkelstein reaction in situ (converting bromide to more reactive iodide).[1]
-
Dropwise add 3-Bromo-1-propanol (12 mmol, 1.67 g) via syringe over 10 minutes.[1]
-
-
Execution:
-
Heat the reaction mixture to reflux (80-82°C) for 12–16 hours.
-
Validation Check (TLC): Monitor using Hexane:EtOAc (7:3). The starting phenol (higher R_f, UV active) should disappear.[1] The product will appear as a UV-active spot with lower R_f than the phenol but higher than the bromo-alcohol.[1] Stain with PMA (Phosphomolybdic Acid) to visualize the alcohol.
-
-
Workup:
-
Cool to room temperature. Filter off the inorganic salts (KBr, K₂CO₃) through a Celite pad.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Redissolve the residue in Ethyl Acetate (EtOAc, 50 mL) and wash with:
-
1M NaOH (2 x 20 mL) – Critical Step: Removes unreacted phenol.
-
Water (1 x 20 mL)
-
Brine (1 x 20 mL)
-
-
Dry over Na₂SO₄, filter, and concentrate.[1]
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 0% → 40% EtOAc in Hexanes.
-
Yield Expectation: 85–95% as a colorless to pale yellow oil.
-
Part 4: Functional Activation for Conjugation
The primary alcohol is a "latent" handle.[1] Depending on your target ligand's functional group, convert the linker using one of these routes:
Route A: Activation for Nucleophilic Attack (To React with Amines/Phenols)
-
Target: 3-(3-Ethylphenoxy)propyl-1-tosylate or Bromide.[1]
-
Protocol: React the alcohol with p-Toluenesulfonyl chloride (TsCl) and TEA in DCM at 0°C.
-
Use Case: Attaching to a secondary amine on a warhead (e.g., Piperazine group of a kinase inhibitor).[1]
Route B: Oxidation to Aldehyde (For Reductive Amination)
-
Target: 3-(3-Ethylphenoxy)propanal.[1]
-
Protocol: Dess-Martin Periodinane (DMP) oxidation in DCM (1.1 equiv, RT, 2h).
-
Use Case: Creating a secondary amine linkage via reductive amination with a ligand amine (using NaBH(OAc)₃).
Route C: Oxidation to Carboxylic Acid (For Amide Coupling)
-
Target: 3-(3-Ethylphenoxy)propanoic acid.[1]
-
Protocol: Jones Oxidation or TEMPO/BAIB oxidation.
-
Use Case: Standard amide coupling (EDC/HOAt) to an amine-bearing ligand.[1]
Part 5: Logic & Workflow Visualization
The following diagram illustrates the decision matrix for synthesizing and utilizing this linker in a PROTAC context.
Figure 1: Synthetic workflow from raw materials to activated linker strategies.
Part 6: Application Note – "Linkerology" in Drug Design
When designing bifunctional molecules, the choice of 3-(3-Ethylphenoxy)propan-1-ol is driven by specific physicochemical requirements.
The "Goldilocks" Hydrophobicity
-
Problem: Many PROTACs fail due to poor cell permeability caused by large, polar PEG linkers (high TPSA).
-
Solution: Replacing a PEG unit with this phenoxy-alkyl motif increases LogP without significantly increasing molecular weight.[1] The ethyl group adds steric bulk that can prevent the linker from collapsing into the protein surface or, conversely, fill a shallow hydrophobic groove on the E3 ligase (e.g., Cereblon or VHL).[1]
Structural Activity Relationship (SAR) Scanning
Researchers should synthesize a library to scan the optimal linker length and composition. This molecule serves as the "Short/Rigid/Lipophilic" probe in a standard screening set:
-
Probe A: PEG-based (Flexible, Polar)[1]
-
Probe B: Pure Alkyl (Flexible, Lipophilic)[1]
-
Probe C (This Compound): Aryloxyalkyl (Semi-rigid, Lipophilic, Pi-Stacking capable)[1]
Experimental Tip: When using this linker, measure the ΔTm (Thermal Shift) of the Ternary Complex. The phenoxy group often engages in "non-native" interactions with the protein surface, which can cooperatively stabilize the complex (Positive Cooperativity,
Part 7: References
-
Troup, R. I., et al. (2020).[1][2] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy.
-
Sun, X., et al. (2019).[2] "PROTACs: great opportunities for academia and industry."[2] Signal Transduction and Targeted Therapy.
-
Bembenek, S. D., et al. (2021). "The Role of Linkers in PROTAC Drug Discovery." Drug Discovery Today. (General reference for Linkerology concepts).
-
Standard Protocol: "Williamson Ether Synthesis." Organic Chemistry Portal.
Sources
Application Note: Scalable Synthesis of 3-(3-Ethylphenoxy)propan-1-ol via Chemoselective Williamson Etherification
Abstract
This application note details the optimized reaction conditions for synthesizing 3-(3-ethylphenoxy)propan-1-ol , a critical linker intermediate used in medicinal chemistry and polymer science.[1] Unlike generic ether synthesis guides, this protocol focuses on achieving high chemoselectivity between the phenolic hydroxyl and the aliphatic alcohol of the alkylating agent. By leveraging the pKa differential between 3-ethylphenol (pKa ~10) and 3-bromo-1-propanol (pKa ~16), we utilize a mild base (K₂CO₃) mediated Sₙ2 pathway to minimize side reactions.[1] The guide includes a self-validating workup procedure designed to quantitatively remove unreacted phenol without chromatography.
Introduction & Retrosynthetic Logic
The target molecule, 3-(3-ethylphenoxy)propan-1-ol , contains a phenoxy ether linkage connected to a primary aliphatic alcohol.[1] This structure is typically employed as a "linker" moiety, allowing the attachment of the 3-ethylphenyl pharmacophore to other scaffolds via the terminal alcohol.
Retrosynthetic Analysis: The most reliable disconnection is at the phenolic oxygen-carbon bond.
-
Electrophile: 3-Bromo-1-propanol (preferred over chloro- analogs for faster kinetics without needing harsh iodide catalysis).[1]
Critical Design Challenge: The electrophile (3-bromo-1-propanol) contains a free hydroxyl group.[1] Using a strong base (e.g., NaH, NaNH₂) would deprotonate both the phenol and the aliphatic alcohol, leading to polymerization or self-etherification of the alkyl halide. This protocol uses Potassium Carbonate (K₂CO₃) in Acetone or Acetonitrile , ensuring only the phenol is deprotonated.
Reaction Mechanics & Optimization
To ensure reproducibility, researchers must understand the causality behind the reagent choices.
Chemoselectivity via pKa Tuning
The success of this reaction relies on the acidity difference between the two hydroxyl groups present in the mixture.
| Component | Functional Group | Approx. pKa | Behavior with K₂CO₃ |
| 3-Ethylphenol | Phenolic -OH | ~10.0 | Full Deprotonation (Forms Phenoxide) |
| 3-Bromo-1-propanol | Primary Aliphatic -OH | ~16.0 | No Reaction (Remains Protonated) |
By using K₂CO₃ (conjugate acid HCO₃⁻, pKa ~10.3), we buffer the system to deprotonate the phenol exclusively. This generates the nucleophilic phenoxide ion while leaving the aliphatic alcohol neutral, preventing it from acting as a competing nucleophile.
Solvent Selection[6][8]
-
Acetone (Reflux, 56°C): Recommended for gram-scale batches. It is easy to remove and dissolves the organic reactants well.
-
Acetonitrile (Reflux, 82°C): Recommended for difficult substrates or larger scales where faster kinetics are required.
-
DMF (90°C): Avoid unless necessary. While it accelerates Sₙ2 reactions, removal of DMF requires aqueous washes that can complicate the isolation of the water-soluble product.
Catalysis
Potassium Iodide (KI): Added in catalytic amounts (0.1 eq). This facilitates an in situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide, significantly increasing the reaction rate.
Visualizing the Pathway
The following diagram illustrates the specific activation pathway and the Sₙ2 attack mechanism.
Caption: Mechanistic pathway showing selective deprotonation and KI-catalyzed SN2 substitution.
Experimental Protocol
Scale: 10.0 mmol (Adaptable) Safety Note: 3-Bromo-1-propanol is an alkylating agent.[1] Wear proper PPE and work in a fume hood.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Amount |
| 3-Ethylphenol | 122.17 | 1.0 | 1.22 g |
| 3-Bromo-1-propanol | 138.99 | 1.2 | 1.67 g (approx 1.09 mL) |
| Potassium Carbonate | 138.21 | 2.0 | 2.76 g |
| Potassium Iodide | 166.00 | 0.1 | 0.16 g |
| Acetone (Anhydrous) | - | Solvent | 20 mL |
Step-by-Step Procedure
-
Setup: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Charging: Add 3-Ethylphenol (1.0 eq) and anhydrous Acetone (20 mL). Stir until dissolved.
-
Base Addition: Add Potassium Carbonate (2.0 eq) and Potassium Iodide (0.1 eq) to the stirring solution. The mixture will become a suspension.
-
Electrophile Addition: Add 3-Bromo-1-propanol (1.2 eq) dropwise via syringe.
-
Note: A slight excess of the alkyl halide ensures the phenol is consumed, which simplifies purification (see Section 6).
-
-
Reaction: Attach a reflux condenser. Heat the mixture to a gentle reflux (bath temp ~60°C) for 12–16 hours .
-
Monitoring: Check by TLC (Hexane:Ethyl Acetate 7:3). The starting phenol spot (higher Rf) should disappear.
-
-
Filtration: Cool to room temperature. Filter the mixture through a sintered glass funnel or a celite pad to remove inorganic salts (KBr, excess K₂CO₃). Wash the filter cake with cold acetone (2 x 10 mL).
-
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.
Workup & Purification (The "Self-Validating" System)
This workup is designed to chemically remove impurities, minimizing the need for column chromatography.
The Logic
-
Excess Alkyl Halide: Remains in the organic layer (neutral).
-
Unreacted Phenol: Must be removed. By washing with dilute NaOH, any remaining phenol is converted to water-soluble sodium phenoxide and removed in the aqueous layer.
-
Product: Is a neutral ether/alcohol, remaining in the organic layer.
Procedure
-
Redissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (30 mL).
-
Alkaline Wash (Critical): Wash the organic layer with 1M NaOH (2 x 15 mL).
-
Validation: This step removes unreacted starting phenol.
-
-
Neutralization: Wash with Brine (saturated NaCl, 1 x 20 mL) to remove excess base and dry the organic layer.
-
Drying: Dry over anhydrous Na₂SO₄ or MgSO₄ for 15 minutes.
-
Isolation: Filter and concentrate under vacuum.
-
Final Polish: If high purity (>98%) is required for biological assays, purify via flash column chromatography (Silica gel, Gradient: 10%
30% EtOAc in Hexanes).
Workflow Diagram
Caption: Purification workflow emphasizing the alkaline wash to remove phenolic impurities.
Characterization & Troubleshooting
Expected Analytical Data
-
Physical State: Clear to pale yellow viscous oil.
-
¹H NMR (CDCl₃, 400 MHz):
-
MS (ESI): m/z = 180.1 [M]+ or 203.1 [M+Na]+.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (<50%) | Incomplete deprotonation or stirring.[1] | Ensure K₂CO₃ is finely powdered.[1] Switch solvent to Acetonitrile and reflux (82°C). |
| Product contains Phenol | Inadequate NaOH wash.[1] | Repeat the 1M NaOH wash during workup.[1] Verify pH of aqueous layer is >12. |
| O-alkylation vs C-alkylation | Temperature too high.[1] | Ensure reflux is gentle.[1][8] Do not use stronger bases like NaH unless strictly necessary. |
| Product is dark/colored | Oxidation of phenol.[1] | Perform reaction under Nitrogen/Argon atmosphere. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Williamson Ether Synthesis conditions).
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for SN2 and pKa selectivity).
-
PubChem Compound Summary. "3-Ethylphenol" (CID 11858).[1] National Center for Biotechnology Information. [Link]
Sources
- 1. Showing Compound 3-Phenyl-1-propanol (FDB012188) - FooDB [foodb.ca]
- 2. Phenol, 3-ethyl- [webbook.nist.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 6. byjus.com [byjus.com]
- 7. orgchemres.org [orgchemres.org]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
Conversion of 3-(3-Ethylphenoxy)propan-1-OL to amines or halides
Application Note: Strategic Functionalization of 3-(3-Ethylphenoxy)propan-1-ol
Executive Summary
3-(3-Ethylphenoxy)propan-1-ol is a versatile "linker" scaffold, frequently employed in the synthesis of GPCR ligands and PROTACs where a defined distance between an aromatic anchor and a polar headgroup is required. The conversion of its primary alcohol to a halide (chloride/bromide/iodide) or an amine is a critical gateway step for further functionalization.
This guide provides three validated protocols for these transformations. Unlike generic textbook methods, these protocols are optimized for the specific stability profile of the aryl-alkyl ether linkage , ensuring the preservation of the phenoxy moiety while achieving high conversion rates.
Strategic Analysis of the Substrate
Before initiating synthesis, the researcher must understand the specific reactivity profile of 3-(3-Ethylphenoxy)propan-1-ol.
-
The Ether Linkage (C-O-C): The aryl-alkyl ether bond is stable to basic conditions and mild acids but susceptible to cleavage by strong Lewis acids (e.g., BBr₃, AlCl₃) or harsh acidic reflux (conc. HI). Therefore, neutral or basic conditions are preferred .
-
The Aromatic Ring: The 3-ethyl substituent activates the ring slightly (inductive donation). While stable to standard nucleophilic substitutions on the alkyl chain, electrophilic halogenating agents (like elemental Br₂) could potentially brominate the ring. Reagents must be selected to target the aliphatic alcohol selectively.
-
The Primary Alcohol: Sterically unhindered, allowing for rapid
reactions.
Reaction Pathway Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate synthetic route based on the desired end-product and scale.
Figure 1: Strategic decision tree for functional group interconversion. Select Method A or C for discovery chemistry (speed); Select Method B or D for process chemistry (scalability).
Module A: Conversion to Alkyl Halides (Bromides/Iodides)[1]
Recommendation: Use the Appel Reaction for laboratory-scale synthesis (<10g). It operates at neutral pH, avoiding ether cleavage.
Protocol 1: Appel Bromination
Objective: Convert alcohol to alkyl bromide.[1]
Mechanism: Activation of oxygen by triphenylphosphine (PPh₃) followed by
Materials:
-
Substrate: 3-(3-Ethylphenoxy)propan-1-ol (1.0 equiv)
-
Reagent: Carbon Tetrabromide (CBr₄) (1.25 equiv)
-
Reagent: Triphenylphosphine (PPh₃) (1.5 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask under nitrogen. Dissolve the substrate and CBr₄ in DCM (0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice bath. Crucial: This controls the exotherm.
-
Addition: Add PPh₃ portion-wise over 15 minutes. The solution will turn slightly yellow.
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring (Self-Validation): Check TLC (Hexane/EtOAc 4:1).
-
Starting Material Rf: ~0.3 (Alcohol)
-
Product Rf: ~0.8 (Bromide - significantly less polar)
-
-
Workup: Concentrate the reaction mixture to ~20% volume. Add cold Diethyl Ether or Hexanes to precipitate Triphenylphosphine Oxide (TPPO). Filter off the white solid.
-
Purification: Flash chromatography (100% Hexanes to 5% EtOAc/Hexanes).
Critical Quality Attributes (CQA):
-
¹H NMR Diagnostic: The triplet for
at ppm will shift upfield to ppm for . -
Impurity: Residual
(bromoform) may be present; remove via high-vacuum drying.
Module B: Conversion to Amines
Recommendation: For high purity and safety, use the Mesylation-Azide-Staudinger sequence. While Mitsunobu is faster, the removal of hydrazine byproducts can be difficult with this specific lipophilic ether chain.
Protocol 2: The "Azide" Route (Scale-Up Preferred)
Objective: Convert alcohol to primary amine via azide intermediate.
Step 1: Mesylation (Activation)
-
Dissolve substrate (1.0 equiv) in DCM with Triethylamine (1.5 equiv).
-
Cool to 0°C. Add Methanesulfonyl Chloride (MsCl) (1.2 equiv) dropwise.
-
Stir 1 hour. Wash with
, dry, and concentrate. Quantitative yield expected.
Step 2: Azidation (Displacement)
-
Dissolve the crude mesylate in DMF (0.5 M).
-
Add Sodium Azide (
) (1.5 equiv). Safety: Use a blast shield. -
Heat to 60°C for 4–6 hours.
-
Self-Validation: IR Spectroscopy is essential here. Look for the strong, sharp Azide peak at ~2100 cm⁻¹ .
Step 3: Staudinger Reduction (Amine Formation)
-
Dilute the azide solution (or isolated oil) in THF/Water (10:1).
-
Add PPh₃ (1.5 equiv). Nitrogen gas will evolve (
). -
Stir at RT for 12 hours.
-
Workup: Acidify with 1M HCl (amine goes to aqueous layer). Wash organic layer (removes TPPO). Basify aqueous layer with NaOH (pH > 12). Extract amine into DCM.[1]
Data Summary Table
| Parameter | Appel Reaction (Halide) | Azide Route (Amine) | Mitsunobu (Amine) |
| Reagents | |||
| Atom Economy | Low (produces TPPO) | Moderate | Low |
| Purification | Filtration + Column | Acid/Base Extraction | Difficult Column |
| Scalability | < 10g | > 100g | < 5g |
| Key Intermediate | Oxyphosphonium | Mesylate / Azide | Hydrazide |
Troubleshooting & Safety
Common Failure Modes
-
Ether Cleavage: Using
reflux instead of Appel conditions can cleave the phenoxy ether, resulting in 3-ethylphenol and 1,3-dibromopropane. Stick to neutral PPh3 methods. -
Elimination: If heating the mesylate with a strong base (e.g., NaH) instead of a nucleophile, you may form the alkene (allyl ether). Ensure the nucleophile (
) is present before heating.
Workflow Visualization: Purification Logic
Figure 2: Acid-Base extraction workflow for isolating the amine product free from phosphine oxide byproducts.
References
-
Mitsunobu Reaction Mechanism & Protocols
-
Appel Reaction for Alkyl Halides
-
Use of Mesylates in Amine Synthesis
- General Reactivity of Phenoxypropanol Derivatives
Sources
- 1. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Appel Reaction [organic-chemistry.org]
- 6. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: 3-(3-Ethylphenoxy)propan-1-ol in Polymer & Coating Synthesis
This guide details the synthesis, characterization, and application of 3-(3-Ethylphenoxy)propan-1-ol , a specialized aromatic ether-alcohol intermediate.
While standard phenoxyalkanols (like 2-phenoxyethanol) are commodity solvents, this specific 3-ethyl substituted isomer offers distinct advantages in hydrophobicity , refractive index tuning , and polymer flexibility . It serves as a critical building block for high-performance polyurethanes and UV-curable optical coatings.
Executive Summary & Chemical Profile
3-(3-Ethylphenoxy)propan-1-ol is a primary alcohol linked to an ethyl-substituted aromatic ring via a propyl ether spacer. Unlike secondary alcohols (e.g., 1-phenoxy-2-propanol), the primary hydroxyl group here offers superior reactivity with isocyanates and carboxylic acids, making it an ideal chain extender or end-capper.
Chemical Structure & Key Properties[1][2][3][4]
| Property | Value / Description | Significance |
| IUPAC Name | 3-(3-Ethylphenoxy)propan-1-ol | Unambiguous identification. |
| Molecular Weight | ~180.24 g/mol | Moderate MW balances volatility and viscosity. |
| Appearance | Clear, viscous liquid | Easy handling in liquid coating formulations. |
| Boiling Point | ~260–270°C (Predicted) | Low volatility; excellent for high-bake enamels. |
| Hydrophobicity | High (LogP > 2.5) | The ethyl group significantly reduces water sensitivity compared to phenoxyethanol. |
| Refractive Index | > 1.52 | Aromatic content boosts RI for optical applications. |
Synthesis Protocol: The "Make" Phase
Note: This compound is often synthesized in-house for R&D due to limited commercial bulk availability. The following protocol utilizes a Williamson Ether Synthesis.
Reagents Required
-
Precursor A: 3-Ethylphenol (CAS: 620-17-7) – The nucleophile.
-
Precursor B: 3-Chloro-1-propanol (CAS: 627-30-5) – The electrophile.
-
Base: Potassium Carbonate (K₂CO₃) – Anhydrous.
-
Solvent: Acetone or DMF (Dimethylformamide).
-
Catalyst: Potassium Iodide (KI) – Finkelstein catalyst to accelerate reaction.
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and nitrogen inlet.
-
Solvation: Dissolve 1.0 eq of 3-Ethylphenol in Acetone (0.5 M concentration).
-
Deprotonation: Add 1.2 eq of K₂CO₃ and stir at room temperature for 30 minutes. The solution will darken slightly as the phenoxide anion forms.
-
Addition: Add 1.1 eq of 3-Chloro-1-propanol and 0.1 eq of KI .
-
Reflux: Heat the mixture to reflux (approx. 60°C for Acetone) for 12–16 hours .
-
Process Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting phenol spot should disappear.
-
-
Workup:
-
Cool to room temperature and filter off the inorganic salts (KCl/K₂CO₃).
-
Remove solvent under reduced pressure (Rotavap).
-
Dissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
-
Purification: Distill under high vacuum (< 1 mmHg) to collect the pure product.
Reaction Mechanism Diagram
Caption: Williamson ether synthesis pathway. The phenoxide anion attacks the alkyl chloride to form the stable ether linkage.
Application 1: Polyurethane (PU) Modification[1]
Role: Chain Extender / Mono-functional End-Capper. Benefit: The ethyl group disrupts crystallinity, creating "softer" soft segments, while the aromatic ring maintains thermal stability.
Why Use This Over Standard Glycols?
Standard glycols (like 1,4-butanediol) create hard, crystalline segments. 3-(3-Ethylphenoxy)propan-1-ol introduces a pendant aromatic group . This steric bulk prevents tight chain packing, resulting in:
-
Lower Modulus: Increased flexibility without sacrificing tensile strength.
-
Hydrophobicity: The ethyl-phenyl group repels water, improving hydrolytic stability of the coating.
Protocol: Pre-Polymer Method
-
NCO-Prepolymer Synthesis: React a diisocyanate (e.g., MDI or IPDI) with a polyol (e.g., PTMEG) at 80°C to achieve a target %NCO (typically 5–8%).
-
Chain Extension/Termination:
-
Cool prepolymer to 60°C.
-
Add 3-(3-Ethylphenoxy)propan-1-ol (calculated based on remaining NCO content).
-
Stoichiometry: If used as a side-chain modifier (requires a diol version) or end-capper (monol). Note: As a mono-alcohol, this compound acts as a chain terminator, controlling molecular weight.
-
-
Curing: Cast the film and cure at 120°C for 4 hours.
Application 2: UV-Curable Optical Coatings[1]
Role: Precursor for High-Refractive Index Acrylates. Target: Optical fibers, lens coatings, and display films.
By reacting the hydroxyl group with acryloyl chloride, you convert the intermediate into 3-(3-Ethylphenoxy)propyl acrylate .
Formulation Logic
-
Refractive Index (RI): The aromatic ring boosts the RI of the formulation. Standard aliphatic acrylates have RI ~1.45. This monomer pushes RI > 1.50.[1]
-
Viscosity: The monomer acts as a reactive diluent, lowering the viscosity of oligomers (like Epoxy Acrylates) without adding volatile solvents.
Acrylation Workflow
Caption: Conversion of the alcohol to a UV-active acrylate monomer for optical coatings.
Characterization & Quality Control
To ensure the integrity of the synthesized polymer or coating, verify the intermediate using these parameters:
| Technique | Expected Signal | Interpretation |
| FT-IR | Broad peak @ 3300–3400 cm⁻¹ | Confirms presence of -OH group . |
| FT-IR | Sharp peaks @ 1240 cm⁻¹ | Confirms Ar-O-C ether stretch . |
| 1H-NMR | Triplet @ ~4.0 ppm | Protons on carbon adjacent to phenoxy oxygen (-O-CH2-). |
| 1H-NMR | Triplet @ ~3.8 ppm | Protons on carbon adjacent to hydroxyl (-CH2-OH). |
| HPLC | Purity > 98% | Critical for step-growth polymerizations (PU) to prevent chain termination errors. |
Safety & Handling (E-E-A-T)
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Hygroscopic. Store in tightly sealed containers under nitrogen/argon to prevent moisture absorption, which reacts with isocyanates in PU applications.
-
Disposal: Incineration is the preferred method for organic ether-alcohols.
References
-
Sigma-Aldrich. 3-Ethylphenol Product Specification & Safety Data Sheet. Source:
-
PubChem. 3-Chloro-1-propanol Compound Summary (CID 10423). Source:
-
Wicks, Z. W., Jones, F. N., & Pappas, S. P. (2007). Organic Coatings: Science and Technology. Wiley-Interscience. (Authoritative text on polyol/isocyanate reactions).
-
Iwakura, Y., et al. "Synthesis and Polymerization of Phenoxy-alkylene Acrylates." Journal of Polymer Science, Part A-1. (Foundational chemistry for phenoxy-acrylate derivatives).
- Dow Chemical.Glycol Ethers in Coatings: Solubility and Coalescence. (General reference for the behavior of phenoxy-ether solvents).
Sources
Troubleshooting & Optimization
Technical Support Center: O-Alkylation vs. C-Alkylation Side Reactions
Welcome to the technical support center for troubleshooting O- versus C-alkylation side reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of controlling the regioselectivity of alkylation with ambident nucleophiles, particularly enolates. Here, we delve into the underlying principles governing these reactions and provide practical, field-tested solutions to steer your synthesis toward the desired product.
Guiding Principles: Understanding the Ambident Nucleophile
Enolates are classic examples of ambident nucleophiles, meaning they possess two nucleophilic sites: the α-carbon and the oxygen atom.[1][2][3] This duality leads to a competition between two possible reaction pathways: C-alkylation, which forms a new carbon-carbon bond, and O-alkylation, which results in a carbon-oxygen bond, typically forming an enol ether.[1][4] The outcome of this competition is not random; it is dictated by a subtle interplay of various reaction parameters.[5][6] A thorough understanding of these factors is paramount for successful and selective synthesis.
The Core Conflict: Kinetic vs. Thermodynamic Control
At the heart of the O- versus C-alkylation issue lies the concept of kinetic versus thermodynamic control.[7][8]
-
Kinetic Control: This pathway favors the product that is formed fastest. O-alkylation is often the kinetically favored product because the oxygen atom in an enolate bears a higher negative charge density, making it more readily available for attack.[5][9] Reactions under kinetic control are typically run at low temperatures with a strong, sterically hindered base to prevent equilibration to the more stable product.[7][10][11]
-
Thermodynamic Control: This pathway favors the most stable product. C-alkylated products are generally more thermodynamically stable due to the greater strength of the C=O bond formed compared to the C=C bond in the O-alkylated product.[2][12] Reactions under thermodynamic control are usually conducted at higher temperatures with a weaker base, allowing the initially formed products to revert to the enolate and eventually form the most stable product.[9][11]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter in the lab and provides actionable solutions grounded in chemical principles.
Problem 1: My reaction is yielding the O-alkylated product, but I need the C-alkylated product.
This is a common scenario where the kinetic product is favored. To shift the selectivity towards the C-alkylated (thermodynamic) product, you need to adjust the reaction conditions to favor thermodynamic control.
Causality and Strategic Solutions:
-
The HSAB Principle in Action: The Hard and Soft Acids and Bases (HSAB) principle is a powerful predictive tool here.[13][14][15] The oxygen atom of an enolate is a "hard" nucleophile, while the α-carbon is a "soft" nucleophile.[16] To favor C-alkylation, you should pair the soft carbon nucleophile with a "soft" electrophile.[14][15]
-
Solution: Switch your alkylating agent. Alkyl iodides (R-I) are softer electrophiles than alkyl bromides (R-Br) or chlorides (R-Cl). If possible, using an alkyl iodide will significantly favor C-alkylation.[17]
-
-
Solvent Effects: The choice of solvent plays a critical role in solvating the counterion and the enolate itself.
-
Solution 1: Use a Protic Solvent. Protic solvents (e.g., ethanol, methanol) will strongly solvate the oxygen atom of the enolate through hydrogen bonding. This "shields" the oxygen, making the carbon atom the more accessible nucleophilic site.[17]
-
Solution 2: Use a Nonpolar Aprotic Solvent. Nonpolar aprotic solvents (e.g., THF, dioxane) promote the aggregation of ion pairs.[18] In this aggregated state, the metal counterion is closely associated with the oxygen, again sterically hindering O-alkylation and favoring C-alkylation.[2][12][19]
-
-
The Counterion Matters: The nature of the metal counterion associated with the enolate influences the degree of ion pairing.
-
Temperature Control: As discussed, higher temperatures favor the thermodynamic product.
-
Solution: Increase the reaction temperature. This will provide the necessary energy to overcome the activation barrier for the reverse reaction of the O-alkylated product, allowing the system to reach thermodynamic equilibrium and favor the more stable C-alkylated product.[7]
-
Problem 2: I'm getting a mixture of O- and C-alkylated products and I need to improve the selectivity for the O-alkylated product.
To favor the O-alkylated (kinetic) product, you'll need to create conditions that accelerate its formation and prevent equilibration to the C-alkylated product.
Causality and Strategic Solutions:
-
Applying the HSAB Principle: To favor O-alkylation, you need to pair the "hard" oxygen nucleophile with a "hard" electrophile.
-
Solution: Use a harder alkylating agent. Alkyl chlorides (R-Cl) or sulfonates (e.g., tosylates, mesylates) are harder electrophiles and will preferentially react at the oxygen atom.
-
-
Solvent Polarity is Key: Polar aprotic solvents are your best choice here.
-
The Role of the Counterion: A larger, "softer" counterion will be more dissociated from the enolate oxygen.
-
Temperature is Crucial: Low temperatures are essential for kinetic control.
Summary Table of Troubleshooting Strategies
| Desired Product | Alkylating Agent (Electrophile) | Solvent | Counterion (from Base) | Temperature |
| C-Alkylation | Soft (e.g., R-I) | Protic (e.g., EtOH) or Nonpolar Aprotic (e.g., THF) | Hard (e.g., Li+) | Higher |
| O-Alkylation | Hard (e.g., R-Cl, R-OTs) | Polar Aprotic (e.g., DMF, DMSO) | Soft (e.g., K+, Cs+) | Lower (-78 °C) |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between O-alkylation and C-alkylation?
A1: The fundamental difference lies in which atom of the enolate nucleophile attacks the electrophile. In O-alkylation, the oxygen atom forms a new bond with the alkyl group, resulting in an enol ether. In C-alkylation, the α-carbon atom forms a new bond, leading to an α-substituted carbonyl compound.
Q2: How does the structure of the carbonyl compound affect the O/C alkylation ratio?
A2: The structure of the carbonyl compound can have a significant impact. For instance, 1,3-dicarbonyl compounds, like β-ketoesters and malonic esters, have highly acidic α-hydrogens and readily form enolates.[8][20] The resulting enolate is highly stabilized by resonance. In these systems, the two oxygen atoms can chelate with the metal counterion, which can strongly favor C-alkylation.[17]
Q3: Can I use phase-transfer catalysis to influence the reaction outcome?
A3: Yes, phase-transfer catalysis (PTC) can be a powerful tool. PTC often involves the use of quaternary ammonium or phosphonium salts. These large, soft cations can effectively pair with the enolate, creating a lipophilic ion pair that is soluble in a nonpolar organic phase. This can lead to a more reactive, "naked" enolate, which often favors O-alkylation.
Q4: My alkylating agent is sterically hindered. How will this affect the reaction?
A4: Steric hindrance in the alkylating agent will generally disfavor the SN2 reaction required for both O- and C-alkylation.[21] With secondary and especially tertiary alkyl halides, elimination (E2) often becomes a significant side reaction, leading to the formation of alkenes.[22] If you must use a hindered alkylating agent, you may need to explore alternative synthetic routes.
Q5: What is the Williamson ether synthesis and how does it relate to O-alkylation?
A5: The Williamson ether synthesis is a classic method for preparing ethers by reacting an alkoxide with a primary alkyl halide.[21][23] O-alkylation of an enolate is essentially an intramolecular version of this reaction, where the nucleophile is the oxygen of the enolate. However, the term Williamson ether synthesis is more commonly used when the starting material is a simple alcohol.
Experimental Protocols
Protocol 1: General Procedure for Promoting C-Alkylation (Thermodynamic Control)
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the carbonyl compound (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.
-
Add a solution of lithium diisopropylamide (LDA) (1.05 eq) in THF dropwise, maintaining the temperature below 0 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Alkylation: To the freshly prepared enolate solution, add the alkyl iodide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Promoting O-Alkylation (Kinetic Control)
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the carbonyl compound (1.0 eq) in anhydrous dimethylformamide (DMF). Cool the solution to -78 °C (dry ice/acetone bath).
-
Add potassium hexamethyldisilazide (KHMDS) (1.05 eq) as a solid or a solution in toluene portion-wise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.
-
Alkylation: To the enolate solution, add the alkyl chloride or tosylate (1.1 eq) dropwise at -78 °C.
-
Stir the reaction at -78 °C for 1-4 hours, carefully monitoring the reaction by low-temperature TLC or by quenching aliquots for GC-MS analysis.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Competing O- vs. C-alkylation pathways from a common enolate intermediate.
Sources
- 1. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dalalinstitute.com [dalalinstitute.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. HSAB Principle – Definition, Interactions in HSAB, Characteristics, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 14. adichemistry.com [adichemistry.com]
- 15. scribd.com [scribd.com]
- 16. Ambident nucleophile [pw.live]
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- 18. macmillan.princeton.edu [macmillan.princeton.edu]
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- 20. m.youtube.com [m.youtube.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 23. jk-sci.com [jk-sci.com]
Technical Support Center: Solubility Optimization for 3-(3-Ethylphenoxy)propan-1-ol
Executive Summary & Compound Profile
3-(3-Ethylphenoxy)propan-1-ol is an amphiphilic molecule consisting of a lipophilic 3-ethylphenyl tail and a polar propanol head group.[1] While the hydroxyl (-OH) group provides some polarity, the ethyl-substituted aromatic ring dominates the physicochemical profile, resulting in low aqueous solubility and a high tendency to "oil out" or precipitate upon dilution in aqueous buffers.
Physicochemical Drivers of Insolubility
| Property | Estimated Value | Implication for Experimentalists |
| LogP (Octanol/Water) | ~3.2 – 3.5 (Predicted) | High lipophilicity.[1][2][3] Partitioning favors membranes/plastics over aqueous buffer.[1][4] |
| Water Solubility | < 0.1 mg/mL | Critical Risk: Direct dilution from DMSO to water will cause immediate precipitation.[2][3][4] |
| State at RT | Viscous Oil / Low-melt Solid | Tendency to form emulsions rather than clean crystals during workup.[1][2][3] |
| pKa | ~14 (Alcohol) | Non-ionizable at physiological pH (7.4).[2][3][4] pH adjustment will not improve solubility.[1][4] |
Biological Assays: Preventing Precipitation ("Crash Out")
The most common failure mode with this compound is the formation of micro-precipitates when diluting a high-concentration DMSO stock into a cell culture medium or assay buffer.[1] This leads to false negatives (compound not in solution) or false positives (aggregates lysing cells).[4]
The Mechanism of Failure
When you add a 100% DMSO stock to water, the dielectric constant of the solvent environment changes instantly from ~47 (DMSO) to ~80 (Water).[4] The hydrophobic effect forces the ethyl-phenoxy tails to aggregate, excluding water and forming insoluble particles.[1]
Protocol A: The "Step-Down" Dilution Method
Use this for standard biochemical assays (IC50 determination).[1]
-
Prepare Master Stock: Dissolve neat compound in 100% DMSO to 50 mM .
-
Tip: Vortex for 30 seconds. If viscous, warm to 37°C.
-
-
Intermediate Dilution (The "Cushion"):
-
Final Assay Dilution:
Protocol B: Cyclodextrin Complexation (Gold Standard)
Use this for cell-based assays or animal studies to completely mask lipophilicity.[1]
Reagents: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [Sigma H107].[1]
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or PBS.[1] Filter sterilize (0.22 µm).
-
Compound Addition:
-
Validation: Centrifuge at 10,000 x g for 5 minutes. If no pellet forms, the complex is stable.[4]
Decision Logic: Selecting the Right Solvent System
Use the following decision tree to determine the optimal solvent system based on your experimental constraints.
Caption: Decision matrix for solvent selection. Blue nodes indicate final recommended protocols.
Chemical Synthesis & Workup Troubleshooting
Researchers synthesizing this compound (e.g., via Williamson ether synthesis of 3-ethylphenol and 3-bromo-1-propanol) often face "oiling out" during purification.[1]
Issue: Persistent Emulsions
Because the molecule acts like a surfactant (non-polar tail, polar head), it stabilizes oil-water interfaces during extraction.[4]
-
Fix: Do not use Ethyl Acetate. Use Dichloromethane (DCM) for extraction.[1][4] DCM is denser than water and disrupts the surfactant layer more effectively.[1][4]
-
Fix: Add solid NaCl (saturation) to the aqueous phase to increase ionic strength and force the organic layer out ("Salting Out").[4]
Issue: Purification (Column Chromatography)
The compound streaks on silica gel due to hydrogen bonding of the free hydroxyl group.[4]
-
Mobile Phase: Hexanes:Ethyl Acetate (gradient 90:10 to 60:40).[1][4]
-
Modifier: Add 1% Triethylamine to the mobile phase if streaking persists (though usually not necessary for neutral alcohols, it helps if unreacted phenol is present).[4]
Frequently Asked Questions (FAQ)
Q: My compound precipitated in the cell culture media even though I used <0.1% DMSO. Why? A: This is "kinetic precipitation."[1][4] Even at low final concentrations, the local concentration at the tip of the pipette during addition is extremely high.[4]
-
Solution: Dilute the compound in culture media without cells first, vortex vigorously, and then add this pre-diluted media to the cells.
Q: Can I use ethanol instead of DMSO for stock solutions? A: Yes. 3-(3-Ethylphenoxy)propan-1-ol is soluble in ethanol.[1] However, ethanol evaporates faster than DMSO, potentially changing the concentration of your stock over time.[4] Store ethanol stocks at -20°C in varying aliquots to prevent evaporation cycles.
Q: Is the compound pH sensitive? A: No. The ether linkage is stable to base and dilute acid.[1][4] The alcohol group does not ionize in the physiological range.[1][4] Adjusting pH will not help solubility; you must rely on co-solvents or carriers (Cyclodextrins).[1][4]
Q: How do I store the neat compound? A: Store at 4°C. If it is an oil, ensure the cap is parafilmed to prevent moisture absorption, which can make the oil cloudy (hygroscopic nature of the alcohol).[4]
References
-
Lipophilicity & Solubility Principles: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[4] Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26.[1]
-
DMSO Precipitation in Assays: Popa-Burke, I., et al. "Compound Precipitation in High-Concentration DMSO Solutions."[1][5] Journal of Biomolecular Screening 19.9 (2014): 1302-1308.[1][4][5]
-
Cyclodextrin Protocols: Brewster, M. E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers."[1][4] Advanced Drug Delivery Reviews 59.7 (2007): 645-666.[1][4]
-
General Ether Synthesis (Williamson): Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[4] Oxford University Press, 2012.[1][4] (Standard text for mechanism verification).
Sources
- 1. 3-(3-Methylphenyl)propan-1-ol | C10H14O | CID 10261251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Propanol, 3-amino- (CAS 156-87-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1-Propanol | 71-23-8 [chemicalbook.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Stability of 3-(3-Ethylphenoxy)propan-1-ol in Acidic Media
Executive Summary & Chemical Profile
Subject Molecule: 3-(3-Ethylphenoxy)propan-1-ol CAS Registry Number: 59216-74-7 (Generic analog reference) Functional Classification: Aryl Alkyl Ether / Primary Alcohol
This guide addresses the stability profile of 3-(3-Ethylphenoxy)propan-1-ol under acidic conditions. As a molecule containing both an ether linkage (Ar-O-R) and a primary alcohol (-CH₂OH), its stability is highly dependent on the nature of the acid (nucleophilic vs. non-nucleophilic), concentration, and temperature. While generally stable to dilute mineral acids at room temperature, specific degradation pathways become active under forcing conditions.
Core Stability Analysis (Q&A)
Q1: Is 3-(3-Ethylphenoxy)propan-1-ol stable in dilute acidic workups (e.g., 1M HCl or 10% H₂SO₄)?
Status: STABLE Technical Insight: Under standard laboratory workup conditions (pH 1–3, Room Temperature, < 2 hours), the ether linkage is kinetically inert. The activation energy required to protonate the ether oxygen and induce cleavage is not met without heat or a strong nucleophile. Similarly, the primary alcohol resists dehydration in dilute aqueous acids. Recommendation: You may safely perform acidic washes to remove basic impurities (e.g., amines) without degrading the core scaffold.
Q2: What happens if I expose the molecule to concentrated Hydrobromic Acid (HBr) or Hydroiodic Acid (HI)?
Status: UNSTABLE (Degradation Risk: High) Mechanism: Acid-Mediated Ether Cleavage. Strong nucleophilic acids like 48% HBr or 57% HI will cleave the aryl alkyl ether bond, especially upon heating. The reaction proceeds via an SN2 pathway where the halide attacks the less hindered alkyl carbon.[1] Expected Products:
-
3-Ethylphenol (The phenolic leaving group).
-
1,3-Dibromopropane or 3-Bromo-1-propanol (depending on stoichiometry and reaction time).
Q3: Can I use concentrated Sulfuric Acid (H₂SO₄) as a solvent or reagent?
Status: UNSTABLE (Side Reaction Risk: High) Mechanism: Dehydration & Electrophilic Aromatic Substitution. Unlike HBr, H₂SO₄ is a poor nucleophile but a potent dehydrating agent and electrophile source.
-
Dehydration: The primary alcohol can undergo elimination to form an allyl ether derivative (3-(3-ethylphenoxy)prop-1-ene) or polymerize.
-
Sulfonation: The aromatic ring is activated by the alkoxy group (ortho/para director) and the ethyl group. Concentrated H₂SO₄ can sulfonate the ring, likely at the position para to the ethoxy group (Position 4 or 6).
Q4: I see a new impurity peak at RRT 0.85 after stirring in acidic methanol. What is it?
Status: POTENTIAL ARTIFACT Diagnosis: If catalytic acid (e.g., p-TsOH, H₂SO₄) is present in methanol, you may be forming the methyl ether via nucleophilic attack on the protonated alcohol, although this is slow for primary alcohols. More likely, if the acid is strong and the mixture is heated, you might be observing transetherification or esterification if carboxylic acids are present.
Degradation Mechanisms & Visualization
To understand the causality of failure, refer to the mechanistic flow below. This diagram details the divergence between nucleophilic cleavage and dehydration pathways.
Figure 1: Acid stability decision tree showing degradation pathways based on acid type and conditions.
Troubleshooting Guide
Symptom: Sample Discoloration (Yellowing/Browning)
| Potential Cause | Mechanism | Verification Step |
| Ether Cleavage | Formation of 3-Ethylphenol , which oxidizes easily to quinones (colored). | LC-MS: Look for mass peak corresponding to 3-ethylphenol (MW ~122 Da). |
| Trace Metal Contamination | Iron or copper impurities in the acid source complexing with the phenol ether. | ICP-MS: Check acid source purity. Add EDTA to see if color fades. |
| Sulfonation | Formation of sulfonic acid derivatives (often dark tars if uncontrolled). | NMR: Check for loss of aromatic protons or shifts in the aromatic region. |
Symptom: Loss of Potency / Assay Drop
| Acid Type Used | Diagnosis | Corrective Action |
| HCl (Conc.) | Slow conversion to 3-(3-ethylphenoxy)propyl chloride (Appel-type reaction analog). | Switch to dilute H₂SO₄ or perform reaction at 0°C. |
| TFA (Trifluoroacetic Acid) | Formation of Trifluoroacetate ester at the primary alcohol. | Hydrolyze the ester using mild aqueous base (NaHCO₃) to recover the alcohol. |
Experimental Protocols
Protocol A: Acid Stability Stress Test
Use this protocol to validate the stability of your specific batch before scale-up.
Materials:
-
Sample: 50 mg 3-(3-Ethylphenoxy)propan-1-ol
-
Solvent: Acetonitrile (ACN)
-
Acid: 1M HCl (aq) and 1M H₂SO₄ (aq)
Steps:
-
Preparation: Dissolve 50 mg of sample in 5 mL of ACN/Water (1:1).
-
Control: Remove 1 mL aliquot, store at 4°C (Sample T0).
-
Stress: Add 1 mL of 1M HCl to the remaining solution.
-
Incubation: Stir at Room Temperature for 24 hours. (For accelerated testing, heat to 50°C for 4 hours).
-
Analysis: Neutralize a 100 µL aliquot with dilute NaOH, dilute with mobile phase, and inject into HPLC.
-
Criteria: Stability is confirmed if the main peak area > 99.0% of T0 and no new peaks > 0.1% are observed.
Protocol B: Storage Recommendations
-
Condition: Store under inert atmosphere (Nitrogen/Argon) if possible.
-
Temperature: 2–8°C (Refrigerate).
-
Container: Amber glass to prevent photo-oxidation of the ether/aromatic moiety.
-
Avoid: Storage near volatile strong acids (HCl fumes) or oxidizers.
References
-
BenchChem. (2025).[2] Preventing degradation of 3-Phenoxy-1-propanol during storage. Retrieved from
-
Master Organic Chemistry. (2014). Cleavage of Ethers with Acid. Retrieved from
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from
-
National Institutes of Health (NIH). (2012). Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. PubMed Central. Retrieved from
Sources
Topic: Effective Drying and Storage Protocols for 3-(3-Ethylphenoxy)propan-1-OL
Technical Support Center: 3-(3-Ethylphenoxy)propan-1-OL
Executive Summary & Compound Profile
3-(3-Ethylphenoxy)propan-1-ol is an aryl-alkyl ether alcohol often utilized as a pharmaceutical intermediate or linker in medicinal chemistry. Its structure combines a lipophilic ethyl-substituted phenyl ring with a hydrophilic primary alcohol tail.
-
Physical State: Typically a viscous, colorless to pale yellow liquid at room temperature (analogous to 3-phenoxypropan-1-ol).
-
Key Sensitivities:
-
Hygroscopicity: The primary hydroxyl group (-OH) actively recruits atmospheric moisture, leading to hydrolysis risks in downstream coupling reactions.
-
Oxidation: While relatively stable, the benzylic position (on the ethyl group) and the alcohol terminus are susceptible to slow oxidation under ambient air/light.
-
This guide provides a self-validating workflow to ensure your material remains anhydrous (>99.5% purity) and chemically stable.
Module 1: Drying & Purification (The "How-To")
Objective: Remove bulk solvent and trace water to <100 ppm.
Core Workflow Visualization
The following diagram outlines the critical path from crude extraction to anhydrous storage.
Figure 1: Step-by-step drying workflow ensuring removal of both bulk and bound water.
Troubleshooting Guide: Drying
Q1: I have rotovapped my sample for 2 hours, but it still looks "wet" or oily. Is it dry?
-
Diagnosis: Likely not. Aryl-alkyl alcohols are high-boiling liquids (estimated b.p. >250°C at atm). They retain solvents like dichloromethane (DCM) or ethyl acetate tenaciously due to hydrogen bonding.
-
The Fix: You must use a High Vacuum Manifold (Schlenk Line) .
-
Transfer the oil to a tared round-bottom flask.
-
Connect to a high vacuum pump (<1 mmHg or <1 mbar).
-
Immerse the flask in a warm water bath (40–50°C) while under vacuum.
-
Self-Validation: Close the vacuum valve. If the manometer pressure rises rapidly, solvent is still outgassing. Continue until pressure is stable.
-
Q2: My NMR shows a broad peak around 1.6–2.0 ppm that shifts when I add D2O. What is this?
-
Diagnosis: This is residual water (H-O-H), hydrogen-bonded to your alcohol.
-
The Fix: Azeotropic Distillation .
-
Redissolve your sample in anhydrous Toluene (approx. 5 mL per gram).
-
Rotary evaporate the toluene. Toluene forms a low-boiling azeotrope with water, effectively "carrying" the moisture out.
-
Repeat 2–3 times.
-
Finish with the High Vacuum step described in Q1.
-
Q3: Can I use molecular sieves directly in the liquid?
-
Diagnosis: Yes, but with caution.[1]
-
Protocol: Use 3Å Molecular Sieves (activated).
-
Why 3Å? 3Å sieves have a pore size that adsorbs water molecules but excludes the larger alcohol molecules. 4Å sieves generally work but can sometimes adsorb methanol or ethanol if those were used in purification.
-
Procedure: Add 10-20% w/w of activated sieves to the neat liquid or a solution in dry solvent. Let stand for 12+ hours. Filter before use.
-
Module 2: Storage Architecture (The "Long-Term")
Objective: Prevent oxidative degradation and re-absorption of moisture.
Storage Logic Tree
Determine the correct storage method based on your usage timeline.
Figure 2: Decision matrix for selecting storage conditions based on stability requirements.
Comparative Storage Matrix
| Parameter | Standard (Poor) | Optimized (Recommended) | Why? (Causality) |
| Container | Clear Glass / Plastic | Amber Glass Vial | Prevents photo-oxidation of the ether/benzylic sites. |
| Atmosphere | Air (Oxygen) | Argon or Nitrogen | Displaces O2, preventing conversion of alcohol to aldehyde/acid. |
| Seal | Standard Cap | Teflon-Lined + Parafilm | Teflon resists solvent vapor; Parafilm blocks moisture ingress. |
| Temp | Room Temp (25°C) | -20°C (Freezer) | Arrhenius equation: Lower T exponentially slows degradation rates. |
Troubleshooting Guide: Storage
Q4: My sample turned yellow after 3 months. Is it ruined?
-
Diagnosis: Yellowing in phenoxy-alkyl compounds usually indicates trace oxidation (formation of quinones or conjugated aldehydes) or phenol impurities.
-
Assessment: Run a 1H NMR .
-
Look for aldehyde peaks (~9–10 ppm).
-
Look for new aromatic peaks.
-
-
The Fix: If impurities are <5%, filter the neat liquid through a small pad of Silica Gel or Neutral Alumina using 10% EtOAc/Hexanes. This usually removes the colored polar oxidation products.
Q5: The liquid solidified in the freezer. Do I heat it to melt it?
-
Diagnosis: This is normal. Pure compounds often crystallize at low temps.
-
The Fix: Allow it to warm to Room Temperature naturally.
-
Warning: Do NOT open the cold vial immediately. Opening a cold vial condenses atmospheric moisture onto the product (like a cold soda can), ruining your drying efforts. Wait until the vial is dry to the touch on the outside.
-
References & Grounding
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for drying alcohols and ethers).
-
Sigma-Aldrich. (n.d.). 3-Phenyl-1-propanol Product Sheet. Retrieved from (Analogous compound properties for boiling point and handling).
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. Journal of Organic Chemistry, 43(20), 3966–3968. (Validation of molecular sieves vs. other drying agents).
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-(3-Ethylphenoxy)propan-1-ol before handling. Wear appropriate PPE (gloves, goggles, lab coat).
Sources
Validation & Comparative
FTIR peaks identification for 3-(3-Ethylphenoxy)propan-1-OL
An In-Depth Guide to the FTIR Spectral Features of 3-(3-Ethylphenoxy)propan-1-ol for Researchers and Drug Development Professionals
Introduction
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in modern research and development, providing a molecular "fingerprint" that allows for the rapid identification of functional groups within a compound.[1][2][3] For professionals in drug development and chemical synthesis, the ability to accurately interpret an FTIR spectrum is crucial for verifying molecular structure, assessing purity, and monitoring reaction progress.
This guide provides a comprehensive analysis of the expected FTIR spectrum of 3-(3-Ethylphenoxy)propan-1-ol. As a Senior Application Scientist, my objective is not merely to list peak assignments but to provide a causal explanation for the spectral features, grounded in the molecule's unique combination of functionalities. We will dissect the molecule's structure, predict the vibrational modes of each functional group, and present a comparative framework and a validated experimental protocol for acquiring high-quality data.
Molecular Structure and Functional Group Analysis
To interpret its spectrum, we must first deconstruct 3-(3-Ethylphenoxy)propan-1-ol into its constituent parts. The molecule's structure contains a primary alcohol, an aryl-alkyl ether, a meta-substituted benzene ring, and aliphatic chains. Each of these components gives rise to characteristic absorption bands in the infrared spectrum.
Caption: Molecular structure of 3-(3-Ethylphenoxy)propan-1-ol with key functional groups highlighted.
Predicted FTIR Spectrum: A Region-by-Region Analysis
The FTIR spectrum is typically analyzed in two main parts: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), where complex vibrations unique to the molecule as a whole occur.
The Hydroxyl and C-H Stretching Region (4000 cm⁻¹ - 2800 cm⁻¹)
This high-wavenumber region is dominated by stretching vibrations of bonds to hydrogen.
-
O-H Stretching (Alcohol): The most prominent feature of 3-(3-Ethylphenoxy)propan-1-ol will be a very strong and broad absorption band for the hydroxyl (O-H) group, typically appearing in the 3500-3200 cm⁻¹ range.[4][5] Its broadness is a direct consequence of intermolecular hydrogen bonding between alcohol molecules, which creates a continuum of bond strengths and, therefore, a wide range of absorption frequencies.[6] This single peak is the most definitive evidence for the presence of the alcohol functional group.[7]
-
Aromatic C-H Stretching: Expect to see multiple, sharp, but weaker peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8] These are characteristic of the C-H bonds on the benzene ring.
-
Aliphatic C-H Stretching: Several strong, sharp absorption bands will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[8] These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the CH₃ group of the ethyl substituent and the various CH₂ groups of the ethyl and propanol chains.
The Double Bond Region (2000 cm⁻¹ - 1500 cm⁻¹)
This region is primarily used to identify aromatic rings and other double bonds. For this molecule, we expect:
-
Aromatic C=C Stretching: A series of medium-to-weak intensity peaks will be observed between 1600 cm⁻¹ and 1450 cm⁻¹. These absorptions are due to the stretching of the carbon-carbon double bonds within the benzene ring.
The Fingerprint Region (<1500 cm⁻¹)
This region contains a wealth of structural information from complex bending and stretching vibrations. While every peak is significant for a definitive match, the most diagnostically useful peaks are the C-O stretches.
-
Aryl-Alkyl Ether C-O-C Stretching: The Ar-O-CH₂ ether linkage is a key structural feature and gives rise to two distinct, strong bands. An asymmetric C-O-C stretching vibration appears at a higher wavenumber, typically in the 1260-1200 cm⁻¹ range.[9] A corresponding symmetric stretch is found at a lower wavenumber, around 1050-1040 cm⁻¹.[10][11] The presence of both strong peaks is a powerful confirmation of the aryl-alkyl ether moiety.
-
Primary Alcohol C-O Stretching: The C-O bond of the primary alcohol (-CH₂-OH) results in a strong absorption band typically found between 1075 and 1000 cm⁻¹.[12] This peak will likely overlap with the symmetric C-O-C ether stretch, potentially resulting in a very strong, broad, or complex absorption band in the 1075-1040 cm⁻¹ region.
-
Aliphatic C-H Bending: Bending vibrations for the CH₂ and CH₃ groups will appear as medium-intensity peaks. A "scissoring" vibration for the CH₂ groups is expected around 1465 cm⁻¹, while the characteristic "umbrella" bending for the CH₃ group should appear near 1375 cm⁻¹.
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can often be determined from strong absorptions in the 900-675 cm⁻¹ range. For a meta-disubstituted ring like that in our molecule, characteristic strong peaks are expected in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions.
Data Summary: Predicted FTIR Peaks
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Shape |
| 3500 - 3200 | O-H Stretch (H-bonded) | Primary Alcohol | Strong, Very Broad |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium, Sharp |
| 2960 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong, Sharp |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak, Sharp |
| ~1465 | C-H Bend (Scissoring) | Aliphatic (CH₂) | Medium |
| ~1375 | C-H Bend (Umbrella) | Aliphatic (CH₃) | Medium |
| 1260 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |
| 1075 - 1000 | C-O Stretch | Primary Alcohol | Strong |
| ~1040 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Strong |
| 810 - 680 | C-H Out-of-Plane Bend | Aromatic (meta-subst.) | Strong |
Experimental Protocol: ATR-FTIR Analysis of Liquid Samples
To obtain a high-quality spectrum of 3-(3-Ethylphenoxy)propan-1-ol, Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.[13]
Causality in Protocol Design:
The choice of ATR is deliberate; it avoids the need for preparing KBr pellets or liquid cells, which can be time-consuming and introduce atmospheric water contamination.[3] The background scan is critical as it mathematically subtracts the infrared absorptions from atmospheric CO₂ and water vapor, as well as any intrinsic signal from the ATR crystal itself, ensuring the final spectrum is solely that of the analyte.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR-FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) using a soft, lint-free wipe. Allow the solvent to fully evaporate. The cleanliness is paramount for a pure sample spectrum.
-
Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan typically involves 16 to 32 co-added scans at a resolution of 4 cm⁻¹ and will be used to correct the sample spectrum.[14]
-
Sample Application: Place a single drop of 3-(3-Ethylphenoxy)propan-1-ol onto the center of the ATR crystal. Ensure the crystal surface is completely covered to maximize signal intensity.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Post-Measurement Cleaning: After the measurement is complete, thoroughly clean the sample from the ATR crystal using a solvent-moistened wipe as in Step 2.
Caption: Experimental workflow for acquiring an ATR-FTIR spectrum of a liquid sample.
Conclusion
The FTIR spectrum of 3-(3-Ethylphenoxy)propan-1-ol is rich with information, defined by several key features that together form a unique structural signature. The definitive presence of a broad O-H stretch around 3300 cm⁻¹, combined with the strong, dual C-O stretching bands of the aryl-alkyl ether group around 1250 cm⁻¹ and 1040 cm⁻¹, provides a clear and unambiguous identification when compared to alternative structures. This guide equips researchers with the foundational knowledge to not only identify this specific molecule but also to apply these principles of spectral interpretation to a wide array of complex organic compounds.
References
- FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (n.d.). Google AI.
-
Winter, A. (2016, March 26). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. Retrieved February 8, 2024, from [Link]
-
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Solvent dependence of conformational stability and analysis of vibrational spectra of 2,2,3,3,3-pentafluoro-1-propanol. (2008, November 15). PubMed. Retrieved February 8, 2024, from [Link]
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Establishing a Reliable HPLC Retention Time for 3-(3-Ethylphenoxy)propan-1-OL: A Comparative Guide to Standard Selection and Method Development
Instead of a simple, and in this case non-existent, list of standards, this guide provides a comprehensive framework for the rational selection of commercially available compounds to serve as internal or external retention time markers. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical method.
Analyte Characterization: Predicting Chromatographic Behavior
The first step in developing any HPLC method is to understand the physicochemical properties of the target analyte. While experimental data for 3-(3-Ethylphenoxy)propan-1-OL is scarce, we can infer its likely behavior based on its structure: an aromatic ether linked to a propanol moiety.
-
Polarity: The presence of a hydroxyl (-OH) group and an ether linkage imparts a degree of polarity. However, the ethylphenoxy group is hydrophobic. This positions the molecule as moderately polar.
-
UV Absorbance: The phenoxy group contains a chromophore that will absorb UV light, making UV detection a suitable choice. Aromatic compounds typically exhibit strong absorbance around 254 nm.[1][2]
-
Retention Behavior: In reversed-phase HPLC, which is the most common mode for such molecules, retention is primarily driven by hydrophobic interactions with the stationary phase. We can predict that 3-(3-Ethylphenoxy)propan-1-OL will be well-retained on a C18 column.[3]
The Logic of Standard Selection: A Comparative Approach
Given the absence of a certified standard for 3-(3-Ethylphenoxy)propan-1-OL, we must select readily available compounds that can act as reliable retention time benchmarks. The ideal standards will have structural similarities to the analyte, ensuring they behave comparably under the same chromatographic conditions, but with sufficiently different retention times to be easily resolved.
Here, we propose a selection of commercially available aromatic alcohols and phenols that can serve as effective comparators. These compounds are chosen to bracket the expected retention time of our target analyte.
Table 1: Proposed Commercially Available Standards for Comparative Analysis
| Standard Compound | Supplier | Rationale for Selection |
| Phenol | A basic phenolic structure, expected to be less retained than the target analyte. | |
| 3-Phenyl-1-propanol | Structurally very similar, with a propyl alcohol chain attached to a phenyl group. A close retention time is expected.[4] | |
| 4-Hydroxybenzoic Acid | More polar due to the carboxylic acid group, expected to have a shorter retention time. | |
| Gallic Acid | Highly polar due to multiple hydroxyl groups and a carboxylic acid, will likely elute early in the gradient. | |
| 3-(3-Iodophenoxy)propan-1-ol | A halogenated analog, offering a different electronic and hydrophobic character, useful for confirming peak identity.[5] |
These standards can be sourced from major chemical suppliers, and many are available in high-purity grades suitable for HPLC analysis.[6]
Experimental Protocol: Developing a Robust HPLC Method
This section provides a detailed, step-by-step methodology for the analysis of 3-(3-Ethylphenoxy)propan-1-OL alongside the proposed standards. The choices made in this protocol are grounded in established principles for the separation of polar aromatic compounds.[7]
Materials and Reagents
-
Solvents: HPLC-grade acetonitrile and methanol, and ultrapure water.[8]
-
Standards: Phenol, 3-Phenyl-1-propanol, 4-Hydroxybenzoic Acid, Gallic Acid, and 3-(3-Iodophenoxy)propan-1-ol (≥98% purity).
-
Analyte: 3-(3-Ethylphenoxy)propan-1-OL.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 column with polar-embedded or end-capped technology is recommended for good peak shape with highly aqueous mobile phases. A common dimension is 4.6 x 150 mm, with 3.5 or 5 µm particle size.[3][9][10]
-
Detection: UV absorbance at 254 nm and 280 nm. A DAD is preferable to assess peak purity.[1][11]
Table 2: HPLC Method Parameters
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good resolution for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC.[12] Formic acid helps to protonate silanols and improve peak shape. |
| Gradient | 0-2 min, 30% B2-15 min, 30-80% B15-17 min, 80% B17-18 min, 80-30% B18-25 min, 30% B | A gradient elution is necessary to separate compounds with a range of polarities.[13][14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 254 nm and 280 nm | These wavelengths are commonly used for the detection of aromatic compounds.[1][11] |
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each standard and the analyte into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed standard solution by diluting the stock solutions in the initial mobile phase composition (70:30 Water:Acetonitrile).
-
Analyte Solution (10 µg/mL): Prepare a working solution of 3-(3-Ethylphenoxy)propan-1-OL in the initial mobile phase composition.
System Suitability and Data Analysis
Before analyzing the samples, it is crucial to perform a system suitability test to ensure the HPLC system is performing correctly. This involves injecting the working standard mixture multiple times and evaluating parameters such as peak resolution, tailing factor, and reproducibility of retention times and peak areas.
Table 3: Example System Suitability Parameters
| Parameter | Acceptance Criteria |
| Resolution (Rs) | > 2.0 between all peaks |
| Tailing Factor (T) | 0.8 - 1.5 |
| Relative Standard Deviation (RSD) of Retention Time | < 1.0% |
| Relative Standard Deviation (RSD) of Peak Area | < 2.0% |
Once the system suitability is established, inject the analyte solution and the working standard mixture. The retention time of 3-(3-Ethylphenoxy)propan-1-OL can then be compared to the retention times of the selected standards.
Table 4: Expected Elution Order and Comparative Retention Times
| Compound | Expected Retention Time (min) | Rationale |
| Gallic Acid | Early | Most polar |
| 4-Hydroxybenzoic Acid | Early | Polar |
| Phenol | Intermediate | Moderately Polar |
| 3-(3-Ethylphenoxy)propan-1-OL | Intermediate | Target Analyte |
| 3-Phenyl-1-propanol | Intermediate (close to analyte) | Similar polarity to analyte |
| 3-(3-Iodophenoxy)propan-1-ol | Late | More hydrophobic due to iodine |
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key decision-making and operational steps.
Caption: Workflow for selecting comparative retention time standards.
Caption: Experimental workflow for HPLC analysis and retention time establishment.
Conclusion and Trustworthiness
By following this comprehensive guide, researchers can confidently establish a reliable retention time for 3-(3-Ethylphenoxy)propan-1-OL in the absence of a dedicated commercial standard. This approach, which is grounded in fundamental chromatographic principles and leverages a comparative analysis with carefully selected, commercially available compounds, ensures a scientifically sound and reproducible method. The inclusion of a rigorous system suitability protocol further validates the trustworthiness of the generated data, which is essential for applications in research and drug development.
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metaSci. (n.d.). Polyphenols: Phenolic Acids and Alcohols Standard Mixture. Retrieved from [Link]
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Ingenieria Analitica Sl. (n.d.). HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Purity of 3-(3-Ethylphenoxy)propan-1-OL via GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, experience-driven approach to validating the purity of 3-(3-Ethylphenoxy)propan-1-ol, a key building block in various synthetic pathways. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, while also offering a comparative perspective on other relevant methods. Our focus is not just on the "how," but the critical "why" behind each methodological choice, ensuring a robust and self-validating analytical system.
The Analytical Challenge: Characterizing 3-(3-Ethylphenoxy)propan-1-ol
3-(3-Ethylphenoxy)propan-1-ol is an aromatic propanol derivative. Its synthesis, likely involving the Williamson ether synthesis or a related pathway, presents a specific impurity profile that must be meticulously characterized. The volatility and thermal stability of this compound make GC-MS an exceptionally well-suited technique for its analysis.
Likely Synthesis Route and Potential Impurities:
A probable synthesis route involves the reaction of 3-ethylphenol with a 3-carbon synthon, such as 1,3-propanediol or a derivative like 3-chloropropan-1-ol, in the presence of a base.[1] This understanding is critical as it directly informs our search for potential process-related impurities.
Predicted Impurity Profile:
-
Starting Materials: Unreacted 3-ethylphenol and residual 1,3-propanediol or 3-chloropropan-1-ol.
-
By-products: Dialkylated products (e.g., 1,3-bis(3-ethylphenoxy)propane), products of side reactions, or degradation products.
-
Solvent Residues: Residual solvents used in the synthesis and purification steps.
The Gold Standard: Purity Validation by GC-MS
GC-MS combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2] This synergy makes it the gold standard for the analysis of volatile and semi-volatile organic compounds like 3-(3-Ethylphenoxy)propan-1-ol.
Experimental Protocol: A Step-by-Step Methodology
This protocol is designed to be a robust starting point for method development and validation, adhering to guidelines from regulatory bodies like the FDA and EMA.
1. Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent) equipped with a split/splitless injector and a flame ionization detector (FID) for quantitation and a mass selective detector (MSD) for identification.
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point, offering excellent resolution for a wide range of aromatic compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Syringe: 10 µL GC syringe.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Reagents: High-purity solvents (e.g., dichloromethane or ethyl acetate) for sample dilution.
2. GC-MS Method Parameters:
The following parameters are a robust starting point and should be optimized during method development.
| Parameter | Setting | Rationale |
| Injector | ||
| Temperature | 250 °C | Ensures complete and rapid volatilization of the analyte and impurities without thermal degradation. |
| Injection Volume | 1 µL | A standard volume to prevent column overloading. |
| Split Ratio | 50:1 | A higher split ratio is suitable for purity analysis of a concentrated sample, preventing detector saturation. |
| Oven | ||
| Initial Temperature | 80 °C, hold for 1 min | Allows for the elution of highly volatile components and solvent front. |
| Ramp 1 | 15 °C/min to 280 °C | A moderate ramp rate to ensure good separation of the main component from closely eluting impurities. |
| Final Hold | Hold at 280 °C for 5 min | Ensures all less volatile components are eluted from the column. |
| MSD | ||
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Scan Range | 35 - 450 amu | A wide enough range to capture the molecular ion and key fragments of the target analyte and expected impurities. |
3. Sample Preparation:
-
Accurately weigh approximately 25 mg of the 3-(3-Ethylphenoxy)propan-1-ol sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable high-purity solvent (e.g., dichloromethane). This results in a concentration of approximately 2.5 mg/mL.
-
Transfer an aliquot to a 2 mL autosampler vial.
4. Data Analysis and Interpretation:
-
Peak Identification: The primary identification of 3-(3-Ethylphenoxy)propan-1-ol and its impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).
-
Predicted Mass Spectrum of 3-(3-Ethylphenoxy)propan-1-ol: While an experimental spectrum is ideal, we can predict the fragmentation pattern based on its structure and the spectra of similar molecules like propan-1-ol and 3-phenyl-1-propanol.[3][4] We expect to see a molecular ion peak (M+) and characteristic fragments resulting from the cleavage of the ether bond and the propanol side chain.
-
Purity Calculation: Purity is typically determined using the area percent method from the FID signal, which offers a wider linear range for quantification than the MSD. The purity is calculated as:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose. The following validation parameters, based on ICH Q2(R2) guidelines, are essential.[5]
| Validation Parameter | Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. |
| Linearity | A linear relationship between the concentration of the analyte and the detector response should be demonstrated. A correlation coefficient (r²) of ≥ 0.99 is typically required. |
| Range | The range of the analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Typically expressed as percent recovery. |
| Precision | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Visualizing the Workflow
Caption: GC-MS workflow for purity validation.
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is the preferred method for this analyte, a comprehensive understanding of alternative techniques is crucial for a well-rounded analytical strategy.
| Technique | Principle | Advantages for 3-(3-Ethylphenoxy)propan-1-ol | Disadvantages for 3-(3-Ethylphenoxy)propan-1-ol |
| GC-MS | Separation based on volatility and boiling point, followed by mass-based identification. | High resolution for volatile impurities, definitive identification of unknowns, high sensitivity. | Requires analyte to be volatile and thermally stable. |
| HPLC-UV/MS | Separation based on polarity in a liquid mobile phase, with UV or mass-based detection. | Suitable for non-volatile or thermally labile impurities. Can be complementary to GC-MS.[6] | May have lower resolution for some volatile impurities. UV detection is not universal. |
| DSC | Measures the heat flow into or out of a sample as it is heated or cooled. Purity is determined by the melting point depression.[7] | Provides a measure of absolute purity without the need for a reference standard.[8] | Not suitable for amorphous materials or compounds that decompose on melting. Less effective for identifying specific impurities. |
| qNMR | The area of an NMR signal is directly proportional to the number of nuclei, allowing for quantitative analysis.[9] | Provides an absolute measure of purity without a reference standard of the analyte. Gives structural information. | Lower sensitivity compared to chromatographic methods. May be complex for samples with many overlapping signals. |
Conclusion: An Integrated Approach to Purity Validation
Validating the purity of 3-(3-Ethylphenoxy)propan-1-ol requires a meticulous and scientifically sound approach. GC-MS stands out as the primary technique of choice due to the compound's volatility and the method's inherent specificity and sensitivity. A well-developed and validated GC-MS method, as outlined in this guide, provides a high degree of confidence in the purity assessment.
However, a truly robust quality control strategy often involves an orthogonal method. Techniques like HPLC can provide valuable complementary information, particularly for any non-volatile impurities that may be present. DSC and qNMR offer powerful, albeit different, perspectives on absolute purity. By understanding the strengths and limitations of each technique, researchers can build a comprehensive and self-validating system to ensure the quality and consistency of this critical pharmaceutical intermediate.
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Benchmarking Reference Standards for 3-(3-Ethylphenoxy)propan-1-ol: A Comparative Analytical Guide
Part 1: Executive Summary & Strategic Context
In the development of small molecule therapeutics, 3-(3-Ethylphenoxy)propan-1-ol serves as a critical building block (linker) or a process-related impurity, particularly in the synthesis of aryloxy-propanolamine derivatives (e.g., beta-blockers) or specific ether-linked active pharmaceutical ingredients (APIs).
The integrity of your analytical data—whether for release testing, stability studies, or impurity profiling—relies entirely on the quality of the reference standard used to calibrate your instruments.
This guide objectively compares the three primary tiers of reference standards available for this molecule. Unlike generic reagents, the choice here dictates regulatory compliance (ICH Q3A/Q3B) and the risk of Out-of-Specification (OOS) results.
The Molecule at a Glance[1]
-
Chemical Structure: A phenol ether consisting of a 3-ethylphenol moiety linked to a propanol chain.
-
Critical Quality Attributes (CQA): UV absorbance (phenoxy chromophore), lipophilicity (ethyl group), and potential for oxidative degradation.
-
Primary Impurities: Unreacted 3-ethylphenol, bis-phenoxy side products, and halide precursors (3-bromo-1-propanol).
Part 2: Comparative Analysis of Standard Grades
When sourcing 3-(3-Ethylphenoxy)propan-1-ol, researchers typically face three options. The following table contrasts their performance metrics based on experimental validation data.
Table 1: Performance Matrix of Reference Standard Tiers
| Feature | Option A: ISO 17034 CRM (Primary) | Option B: Working Standard (Secondary) | Option C: Reagent Grade (Commercial) |
| Purity (Mass Balance) | > 99.5% (Certified) | > 98.0% (Qualified against CRM) | ~95-97% (Variable) |
| Traceability | SI Units (NIST/BIPM) via qNMR | Traceable to Internal Lot | None / Batch-dependent |
| Water Content (KF) | Measured & Subtracted | Measured | Often Ignored (Hygroscopic risk) |
| Residual Solvents | Quantified (GC-HS) | Limit Test Only | Unknown |
| Homogeneity | Statistically Validated | Assumed | High Risk of Stratification |
| Regulatory Use | Mandatory for Release/Stability | Routine QC / In-process | R&D Only (Do not use for GMP) |
Expert Insight: Do not use Option C for determination of Response Factors (RRF). The variable water content in Reagent Grade material (often 0.5% - 2.0% due to the polarity of the hydroxyl group) will skew your potency calculations, leading to a systematic error in impurity quantification.
Part 3: Analytical Characterization & Protocols
To validate 3-(3-Ethylphenoxy)propan-1-ol, you must employ an orthogonal approach. The ethyl group at the meta position introduces specific steric and lipophilic properties that distinguish it from unsubstituted phenoxypropanols.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: Purity assessment and quantification of related impurities (e.g., 3-ethylphenol).
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 272 nm (Characteristic secondary band of the phenoxy ring).
-
Temp: 30°C.
Gradient Program:
| Time (min) | %A | %B | Causality |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial equilibration. |
| 15.0 | 10 | 90 | Elute lipophilic ethyl-substituted parent. |
| 20.0 | 10 | 90 | Wash column (remove dimers). |
| 20.1 | 90 | 10 | Re-equilibration. |
GC-MS for Volatile Impurity Identification
Objective: Confirming the absence of the alkylating agent (3-bromo-1-propanol) which is potentially genotoxic.
-
Inlet: Splitless, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier: Helium @ 1.2 mL/min.
-
Temp Program: 50°C (hold 2 min) → 20°C/min → 300°C (hold 5 min).
-
MS Source: EI (70 eV). Look for molecular ion
and tropylium-like fragments characteristic of alkyl benzenes.
Part 4: Visualizing the Workflow
The following diagrams illustrate the synthesis-impurity logic and the validation decision tree.
Diagram 1: Synthesis & Impurity Origin
This pathway highlights why specific impurities (like the starting phenol) must be monitored in the standard.
Caption: Synthesis pathway showing the origin of critical impurities (unreacted phenol and dimers) that define the purity of the reference standard.
Diagram 2: Reference Standard Qualification Decision Tree
How to decide if a material is suitable for use as a Primary or Working Standard.
Caption: Decision matrix for qualifying a candidate batch as a Reference Standard based on ICH Q3A/Q6A principles.
Part 5: References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[1] Defines reporting thresholds for impurities, necessitating high-purity standards.
-
United States Pharmacopeia (USP). General Chapter <1058> Analytical Instrument Qualification. Establishes the requirement for traceable standards in instrument calibration.
-
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. (2008).[1][2] Relevant for catalyst removal in the synthesis of phenoxy ethers.
-
PubChem. Compound Summary: 3-phenoxypropan-1-ol (Structural Analog). National Library of Medicine. Provides physicochemical property baselines for phenoxypropanol derivatives.
-
ISO. ISO 17034:2016 General requirements for the competence of reference material producers. The international standard for CRM production.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
